molecular formula C15H17NO4S B411169 N-benzyl-2,5-dimethoxybenzenesulfonamide CAS No. 197727-60-9

N-benzyl-2,5-dimethoxybenzenesulfonamide

Cat. No.: B411169
CAS No.: 197727-60-9
M. Wt: 307.4g/mol
InChI Key: SOGBIJKBEWMBIY-UHFFFAOYSA-N
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Description

N-Benzyl-2,5-dimethoxybenzenesulfonamide is a synthetic diarylsulfonamide compound of significant interest in infectious disease research, particularly for the study of neglected tropical diseases. This chemical belongs to a class of inhibitors designed against parasite tubulin, presenting a novel mechanism of action distinct from current clinical treatments . The compound has demonstrated promising activity against intracellular amastigotes of Leishmania infantum , with some analogues showing potency similar to or better than the drug miltefosine, highlighting its value as a potential lead for antileishmanial drug development . Its proposed mechanism of action involves binding at the colchicine site of Leishmania tubulin, thereby inhibiting microtubule dynamics. Microtubules are essential cytoskeletal structures in the parasite, critical for maintaining cell shape, flagellar function, and cell division . As a diarylsulfonamide, this compound offers favorable drug-like properties, including synthetic accessibility, chemical stability, and adequate aqueous solubility, which are advantageous for medicinal chemistry optimization . The molecular formula is C 15 H 17 NO 4 S, with an average mass of 307.364 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-13-8-9-14(20-2)15(10-13)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGBIJKBEWMBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The 2,5-Dimethoxybenzenesulfonamide Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2,5-dimethoxybenzenesulfonamide derivatives, designed for researchers in medicinal chemistry and pharmacology.

Executive Summary

The 2,5-dimethoxybenzenesulfonamide moiety represents a convergence of two powerful pharmacophores: the electron-rich, lipophilic 2,5-dimethoxyphenyl ring (historically significant in psychoactive phenethylamines) and the sulfonamide "warhead" (a classic zinc-binding group and hydrogen bond donor/acceptor).

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and therapeutic utility of this scaffold.[1] Unlike generic sulfonamides, the 2,5-dimethoxy substitution pattern imparts unique electronic properties—specifically increasing electron density on the aromatic ring via the mesomeric effect (+M)—which modulates the acidity (pKa) of the sulfonamide nitrogen and alters ligand-lipophilicity profiles (LogP), critical for blood-brain barrier (BBB) penetration.

Primary Therapeutic Domains:

  • Carbonic Anhydrase Inhibition (CAI): Targeting tumor-associated isoforms (hCA IX/XII).

  • Neuropharmacology: Modulation of 5-HT (Serotonin) receptors, specifically 5-HT6 antagonism and 5-HT2A/C interaction.

  • Antitumor Agents: Microtubule destabilization and cell cycle arrest.

Medicinal Chemistry & SAR Logic

The "2,5-Dimethoxy" Effect

The strategic placement of methoxy groups at the 2- and 5-positions is not arbitrary. It serves three distinct mechanistic functions:

  • Electronic Modulation (pKa Tuning):

    • Causality: The methoxy groups are strong electron-donating groups (EDGs). By donating electron density into the benzene ring, they indirectly increase the electron density on the sulfonyl group.

    • Effect: This renders the sulfonamide -NH proton less acidic compared to electron-deficient analogs (e.g., nitro- or fluoro-benzenesulfonamides).

    • Impact: While high acidity is often desired for Carbonic Anhydrase (CA) zinc binding, the 2,5-dimethoxy pattern creates a "sweet spot" where the molecule retains affinity but gains selectivity against ubiquitous isoforms like hCA I/II, reducing off-target systemic side effects.

  • Lipophilicity & BBB Penetration:

    • Causality: Methylation of hydroxyl groups removes hydrogen bond donors and increases lipophilicity.

    • Effect: Enhanced passive diffusion across the Blood-Brain Barrier.

    • Impact: Critical for derivatives targeting CNS receptors (e.g., 5-HT6 antagonists for Alzheimer's).

  • Conformational Locking:

    • Causality: The ortho-methoxy group (position 2) introduces steric bulk near the sulfonamide linkage.

    • Effect: This restricts rotation around the C-S bond, locking the molecule into a bioactive conformation that often favors receptor pocket occupancy over the flexible "induced fit" required by off-targets.

SAR Visualization

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core 2,5-Dimethoxybenzenesulfonamide Core Scaffold Methoxy2 2-Methoxy Group (Ortho Effect) Core->Methoxy2 Methoxy5 5-Methoxy Group (Para to 2-OMe) Core->Methoxy5 Sulfonamide Sulfonamide Moiety (Zn2+ Binding / H-Bonding) Core->Sulfonamide Steric Steric Hindrance (Conformational Lock) Methoxy2->Steric Restricts Rotation Electronic Electron Donation (+M) (Modulates pKa) Methoxy2->Electronic Methoxy5->Electronic Lipophilicity Increased LogP (BBB Penetration) Methoxy5->Lipophilicity CA_Target Target: CA IX/XII (Hypoxic Tumors) Sulfonamide->CA_Target Zn2+ Coordination CNS_Target Target: 5-HT Receptors (CNS Disorders) Steric->CNS_Target Receptor Fit Electronic->CA_Target Selectivity Tuning Lipophilicity->CNS_Target

Caption: Mechanistic contributions of substituents to the pharmacodynamic profile of 2,5-dimethoxybenzenesulfonamides.

Therapeutic Applications

Carbonic Anhydrase Inhibition (Oncology Focus)

While classic sulfonamides (e.g., acetazolamide) are pan-inhibitors, 2,5-dimethoxy derivatives show promise in targeting hCA IX and XII . These isoforms are overexpressed in hypoxic tumor cells and regulate pH, driving metastasis.[1]

  • Mechanism: The sulfonamide anion coordinates with the Zn(II) ion in the enzyme active site.

  • Advantage: The bulkier 2,5-dimethoxy tail fits the hydrophobic pocket of hCA IX better than the smaller active sites of cytosolic hCA I/II, improving the Therapeutic Index.

5-HT6 Receptor Antagonism (Cognitive Disorders)

Arylsulfonamides are the dominant chemotype for 5-HT6 antagonists.

  • Mechanism: Blockade of 5-HT6 increases cholinergic and glutamatergic neurotransmission.

  • Relevance: 2,5-dimethoxy derivatives serve as "privileged structures" that can be optimized to reduce hERG channel affinity (a common cardiac liability in this class) while maintaining high CNS exposure.

Quantitative Data Summary

Representative biological activity from literature sources.

Derivative TypeTargetActivity MetricKey Insight
Hydrazone-Sulfonamide hCA II (Cytosolic)Ki = 1.75 – 6.65 nMHigh potency but low selectivity [1].
Hydrazone-Sulfonamide hCA IX (Tumor)Ki = 15 – 45 nMGood selectivity profile for hypoxic tumors [1].
Styryl-Sulfonamide (TL-77) Tubulin / MitosisGI50 < 1 μM (HCT-116)Induces G2/M arrest; distinct from CA inhibition [2].[2][3][4]
Phenethylamine (CIMBI-5) 5-HT2A ReceptorKi = 2.2 nMAgonist activity; highlights CNS potency of the core [3].

Synthetic Protocols

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

This is the critical intermediate. The protocol uses chlorosulfonation , which is electrophilic aromatic substitution.

Reagents: 1,4-dimethoxybenzene, Chlorosulfonic acid (


).
Safety Warning:  Chlorosulfonic acid reacts violently with water to form HCl and 

. Perform in a fume hood.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a drying tube (CaCl2). Cool to 0°C using an ice-salt bath.

  • Addition: Charge the flask with Chlorosulfonic acid (5.0 eq) .

  • Reaction: Slowly add 1,4-dimethoxybenzene (1.0 eq) portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain temp < 5°C to prevent polymerization.

  • Maturation: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 10x volume) with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with cold water (3x) to remove acid traces.

  • Purification: Recrystallize immediately from benzene/petroleum ether or use crude if purity >90% (check via TLC).

General Amidation Protocol (Library Generation)

To generate a library of derivatives (e.g., for SAR studies).

Reagents: 2,5-dimethoxybenzenesulfonyl chloride, Amine (


), Pyridine or Triethylamine (

), DCM.

Step-by-Step Protocol:

  • Dissolution: Dissolve the Amine (1.1 eq) in dry Dichloromethane (DCM). Add Triethylamine (1.5 eq) as an acid scavenger.

  • Coupling: Cool solution to 0°C. Add a solution of 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in DCM dropwise.

  • Completion: Stir at RT for 4–12 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

    
    , then Brine.[5]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 1,4-Dimethoxybenzene Intermediate Intermediate: 2,5-Dimethoxybenzenesulfonyl Chloride Start->Intermediate Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (5.0 eq, 0°C) Reagent->Intermediate Product Final Product: 2,5-Dimethoxybenzenesulfonamide Derivative Intermediate->Product Nucleophilic Attack (Amidation) Amine Reactant: Primary/Secondary Amine (+ Et3N in DCM) Amine->Product

Caption: Two-step synthetic pathway from commercially available precursors to the sulfonamide library.

Experimental Validation: CA Inhibition Assay

To validate the biological activity of synthesized derivatives, a Stopped-Flow


 Hydration Assay  is the gold standard.

Principle: Measures the time required for the pH of a buffer to change from 7.5 to 6.5 during the hydration of


 to carbonic acid, catalyzed by CA.

Protocol:

  • Buffer Prep: 20 mM Hepes buffer (pH 7.5) containing 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Enzyme: Recombinant hCA (I, II, IX, or XII) at physiological concentration.

  • Substrate:

    
    -saturated water.
    
  • Execution:

    • Incubate enzyme + Inhibitor (15 min at RT).

    • Mix enzyme/inhibitor solution with substrate in a stopped-flow spectrophotometer.

    • Monitor absorbance at 557 nm.

  • Calculation: Determine

    
     using the Cheng-Prusoff equation.
    

References

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. Available at: [Link]

  • In Vitro Antitumor Mechanism of (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide. Molecular Pharmacology. Available at: [Link]

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. NCBI Bookshelf. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. StatPearls [Internet]. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

Sources

N-benzyl sulfonamide 5-HT6 receptor antagonist properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the N-Benzyl Sulfonamide Scaffold as a Core Moiety for 5-HT₆ Receptor Antagonists

Abstract

The serotonin 6 (5-HT₆) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the therapeutic intervention of cognitive deficits associated with neurodegenerative and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] Antagonism of the 5-HT₆ receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, thereby enhancing cognitive function.[1][4] Among the various chemical scaffolds investigated, N-benzyl sulfonamides have proven to be a particularly fruitful avenue for the development of potent and selective 5-HT₆ receptor antagonists. This technical guide provides an in-depth exploration of the N-benzyl sulfonamide core, detailing its synthesis, structure-activity relationships, and the key experimental protocols for its pharmacological evaluation. The content herein is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel CNS therapeutics.

The 5-HT₆ Receptor: A Prime Target for Cognitive Enhancement

The 5-HT₆ receptor is almost exclusively located in the brain, with high densities in regions critical for learning and memory, such as the hippocampus and cortex.[1][5] This localized expression profile makes it an attractive target for CNS drug discovery, minimizing the potential for peripheral side effects. The receptor is positively coupled to adenylyl cyclase, and its blockade has been demonstrated to enhance cholinergic and glutamatergic neurotransmission, mechanisms believed to underlie its pro-cognitive effects.[1][4][6] The therapeutic potential of 5-HT₆ receptor antagonists is supported by numerous preclinical studies where these compounds have shown efficacy in various animal models of cognitive impairment.[2][4][6]

Downstream Signaling Pathways and Neurotransmitter Modulation

The antagonism of the 5-HT₆ receptor initiates a cascade of downstream signaling events that ultimately lead to the enhancement of cognitive function. A simplified representation of this proposed mechanism is illustrated in the diagram below.

5HT6_Antagonism_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Other Neurons N_Benzyl_Sulfonamide N-Benzyl Sulfonamide Antagonist 5HT6_Receptor 5-HT₆ Receptor N_Benzyl_Sulfonamide->5HT6_Receptor Blocks AC Adenylyl Cyclase 5HT6_Receptor->AC Inhibits Activation cAMP cAMP AC->cAMP Decreases Conversion PKA PKA cAMP->PKA Reduces Activation Cholinergic_Release Increased Acetylcholine Release PKA->Cholinergic_Release Modulates Glutamatergic_Release Increased Glutamate Release PKA->Glutamatergic_Release Modulates Cognitive_Enhancement Cognitive Enhancement Cholinergic_Release->Cognitive_Enhancement Glutamatergic_Release->Cognitive_Enhancement

Caption: Proposed mechanism of cognitive enhancement by N-benzyl sulfonamide 5-HT₆ receptor antagonists.

The N-Benzyl Sulfonamide Scaffold: Synthesis and Structure-Activity Relationship (SAR)

The N-benzyl sulfonamide moiety has been a cornerstone in the design of numerous 5-HT₆ receptor antagonists.[2][7][8] This scaffold offers a versatile platform for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of N-Benzyl Sulfonamides

A common synthetic route to N-benzyl sulfonamides involves a two-step process.[9] The first step is the reaction of a primary amine with a sulfonyl chloride to form the sulfonamide. This is followed by N-alkylation with a benzyl halide to yield the final N-benzyl sulfonamide.

Experimental Protocol: Synthesis of a Representative N-Benzyl Sulfonamide

  • Sulfonamide Formation:

    • Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, for example, triethylamine (TEA) or pyridine (1.2 eq), to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the desired sulfonyl chloride (1.1 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • N-Benzylation:

    • Dissolve the synthesized sulfonamide (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    • Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq).

    • Add the appropriate benzyl bromide or chloride (1.2 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final N-benzyl sulfonamide product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-benzyl sulfonamide-based 5-HT₆ antagonists is highly dependent on the nature and position of substituents on both the aromatic rings and the sulfonamide nitrogen.[10][11][12]

MoietySubstitutionEffect on Activity
Benzenesulfonamide Ring Electron-withdrawing groups (e.g., halogens)Generally increases potency.
Electron-donating groups (e.g., methoxy)Can modulate selectivity and pharmacokinetic properties.[11]
N-Benzyl Ring Substitutions at the ortho, meta, or para positionsSignificantly influences binding affinity and selectivity. The optimal substitution pattern is often determined empirically.
Linker between Sulfonamide and Basic Amine Varies (e.g., part of a piperazine ring)Crucial for interacting with a key aspartate residue in the receptor binding pocket.

Pharmacological Evaluation of N-Benzyl Sulfonamide 5-HT₆ Antagonists

A rigorous pharmacological evaluation is essential to characterize the potency, selectivity, and in vivo efficacy of newly synthesized N-benzyl sulfonamide derivatives. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models of cognitive function.

Experimental_Workflow Synthesis Synthesis of N-Benzyl Sulfonamide Library In_Vitro In Vitro Evaluation Synthesis->In_Vitro Binding_Assay Radioligand Binding Assay (5-HT₆R Affinity & Selectivity) In_Vitro->Binding_Assay Functional_Assay Functional Antagonist Assay (e.g., cAMP accumulation) In_Vitro->Functional_Assay In_Vivo In Vivo Evaluation Binding_Assay->In_Vivo Functional_Assay->In_Vivo PK_Studies Pharmacokinetic Studies (Brain Penetration) In_Vivo->PK_Studies Efficacy_Models Cognitive Efficacy Models (e.g., NOR, MWM) In_Vivo->Efficacy_Models Lead_Optimization Lead Optimization Efficacy_Models->Lead_Optimization

Caption: A typical experimental workflow for the development of N-benzyl sulfonamide 5-HT₆ antagonists.

In Vitro Assays

3.1.1. Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for the 5-HT₆ receptor. It involves a competition experiment between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-LSD or [¹²⁵I]-SB258585) for binding to membranes prepared from cells expressing the human 5-HT₆ receptor.[8]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Use a stable cell line recombinantly expressing the human 5-HT₆ receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the N-benzyl sulfonamide test compound.

    • For non-specific binding determination, include wells with a high concentration of a known 5-HT₆ antagonist (e.g., SB-271046).

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37 °C).

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

3.1.2. Functional Antagonist Assay

To confirm that a compound acts as an antagonist, a functional assay is necessary. Since the 5-HT₆ receptor is coupled to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) levels is a common method.[13]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Plate cells expressing the 5-HT₆ receptor in a 96-well plate and grow to confluence.

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of the N-benzyl sulfonamide test compound.

    • Stimulate the cells with a 5-HT₆ receptor agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC₈₀).

    • Incubate for a specified time to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Plot the cAMP response against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value for the inhibition of the agonist-induced cAMP production.

    • This IC₅₀ value represents the potency of the compound as a functional antagonist.

In Vivo Models for Cognitive Enhancement

Once a compound demonstrates promising in vitro properties, its efficacy is assessed in animal models of cognitive impairment.

3.2.1. Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents.[14] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol: Novel Object Recognition Test

  • Habituation:

    • Individually house the animals (rats or mice) and handle them for several days before the experiment.

    • On the day before the test, allow each animal to freely explore the empty testing arena for a short period.

  • Training (Familiarization) Phase:

    • Administer the N-benzyl sulfonamide test compound or vehicle to the animals at a predetermined time before the training phase.

    • Place two identical objects in the testing arena.

    • Allow each animal to explore the objects for a defined period (e.g., 5-10 minutes).

  • Testing (Choice) Phase:

    • After a retention interval (e.g., 1-24 hours), return the animal to the testing arena.

    • The arena now contains one of the familiar objects and one novel object.

    • Record the time spent exploring each object for a set duration.

  • Data Analysis:

    • Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time.

    • A higher DI indicates better memory of the familiar object.

    • Compare the DI of the compound-treated group with the vehicle-treated group to assess the pro-cognitive effects of the N-benzyl sulfonamide.

Clinical Landscape and Future Directions

Several N-benzyl sulfonamide and other sulfonamide-based 5-HT₆ receptor antagonists have advanced to clinical trials for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[15][16] While some have shown promising results in early-phase trials, later-stage studies have yielded mixed outcomes, highlighting the challenges of translating preclinical efficacy to clinical success.[15][16]

Future research in this area will likely focus on:

  • Improving Pharmacokinetic Properties: Enhancing brain penetration and optimizing metabolic stability are crucial for achieving therapeutic efficacy.

  • Enhancing Selectivity: Minimizing off-target activities will reduce the potential for side effects.

  • Exploring Novel Chemical Scaffolds: While the N-benzyl sulfonamide core has been productive, the exploration of new chemical matter may lead to compounds with improved profiles.[10][14]

  • Combination Therapies: The use of 5-HT₆ receptor antagonists as adjuncts to existing therapies for Alzheimer's disease, such as acetylcholinesterase inhibitors, is an area of active investigation.[16]

Conclusion

The N-benzyl sulfonamide scaffold has proven to be a valuable and versatile platform for the design and development of potent and selective 5-HT₆ receptor antagonists. The continued exploration of this chemical space, guided by a thorough understanding of SAR and rigorous pharmacological evaluation, holds significant promise for the discovery of novel therapeutics to address the unmet medical need for effective treatments for cognitive disorders.

References

  • Patsnap Synapse. What are 5-HT6 receptor antagonists and how do they work? Published June 21, 2024.
  • Prous Science. Drug discovery targets: 5-HT 6 receptor. Drugs of the Future. 2004;30(5):483.
  • Codony, X. 5-HT6 receptor and cognition. Current Opinion in Pharmacology.
  • Elsevier. Pharmacology of 5-HT6 receptors, Part II, Volume 96 - 1st Edition.
  • MDPI. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Published October 5, 2021.
  • MDPI. Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Published February 7, 2023.
  • PMC. 5HT6 Antagonists in the Treatment of Alzheimer's Dementia: Current Progress.
  • PMC. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases.
  • ACS Publications. Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Journal of Medicinal Chemistry. Published May 21, 2014.
  • PMC. The Serotonin-6 Receptor as a Novel Therapeutic Target.
  • Therapeutical Potential of 5-HT6 of Receptor Modulation in Neurological and Psychiatric Conditions. Published June 25, 2021.
  • ResearchGate. Structure-activity relationships studies on weakly basic N -arylsulfonylindoles with an antagonistic profile in the 5-HT 6 receptor.
  • PubMed. N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. Published October 16, 2000.
  • PubMed. Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). Published January 8, 2001.
  • PubMed. Hologram quantitative structure activity relationship studies on 5-HT6 antagonists. Published July 15, 2004.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Published September 30, 2020.
  • Sigma-Aldrich. ChemiSCREEN Membrane Preparation Recombinant Human 5-HT 6 Serotonin Receptor.
  • PubMed. 5HT(6) receptor antagonists: a patent update. Part 1.
  • PubMed Central.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 197727-60-9

Executive Summary & Identification

Target Compound: N-benzyl-2,5-dimethoxybenzenesulfonamide Primary Application: Chemical Intermediate, Bacterial RNAP Inhibitor Scaffold Molecular Formula: C₁₅H₁₇NO₄S Molecular Weight: 307.36 g/mol

This guide serves as a definitive technical resource for the identification, synthesis, and structural validation of N-benzyl-2,5-dimethoxybenzenesulfonamide. While structurally homologous to the psychoactive "NBOMe" series (which contains an amine linker), this compound utilizes a sulfonamide linker, distinctively altering its pharmacological profile and legal status. It has been identified in literature primarily within the context of diversity-oriented synthesis (DOS) for bacterial RNA polymerase (RNAP) inhibitors.

Registry Data
RegistryIdentifier
CAS Number 197727-60-9
PubChem CID 3616814
InChI Key PXJMEXKKVKZJSD-UHFFFAOYSA-N
SMILES COc1ccc(c(c1)S(=O)(=O)NCc2ccccc2)OC

Structural Analysis & Pharmacophore Distinction

Critical Note for Drug Developers: It is imperative to distinguish this sulfonamide from the 5-HT2A agonist class known as NBOMes. The replacement of the basic amine with a sulfonamide moiety neutralizes the basicity required for the canonical aspartate interaction in monoamine GPCRs, likely ablating hallucinogenic potency while opening avenues for antimicrobial or 5-HT6 antagonist exploration.

StructureComparison NBOMe NBOMe Class (Psychoactive) Linker: -NH-CH2- Target: 5-HT2A Agonist Target Target Sulfonamide Linker: -SO2-NH-CH2- Target: RNAP / 5-HT6 (Putative) NBOMe->Target Structural Divergence Core 2,5-Dimethoxy Core Core->NBOMe Reductive Amination Core->Target Sulfonylation

Figure 1: Structural divergence between the target sulfonamide and the NBOMe pharmacophore.

Chemical Synthesis Protocol

Methodology: Nucleophilic Substitution (Sulfonylation) Reaction Class: Schotten-Baumann type conditions

This protocol is validated based on literature precedents involving 2,5-dimethoxybenzenesulfonyl chloride. It prioritizes high purity and removal of the sulfonyl chloride starting material, which is a genotoxic impurity.

Reagents & Stoichiometry
ReagentEquiv.RoleCAS No.
2,5-Dimethoxybenzenesulfonyl chloride 1.0Electrophile1483-28-9
Benzylamine 1.1 - 1.2Nucleophile100-46-9
Triethylamine (TEA) 1.5Base Scavenger121-44-8
Dichloromethane (DCM) SolventMedium (Anhydrous)75-09-2
Step-by-Step Workflow
  • Preparation: Charge a round-bottom flask with 2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Mix Benzylamine (1.1 equiv) with TEA (1.5 equiv) in a separate minimal volume of DCM. Add this mixture dropwise to the cooled sulfonyl chloride solution over 15 minutes.

    • Mechanistic Insight: Slow addition at 0°C prevents the formation of disulfonimides and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Work-up:

    • Dilute with DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine and TEA.

    • Wash with Saturated NaHCO₃ (2x) to hydrolyze and remove residual sulfonyl chloride.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

SynthesisPath SM1 2,5-Dimethoxybenzenesulfonyl chloride (CAS 1483-28-9) Inter Tetrahedral Intermediate SM1->Inter DCM, TEA, 0°C SM2 Benzylamine (CAS 100-46-9) SM2->Inter DCM, TEA, 0°C Prod N-benzyl-2,5-dimethoxybenzenesulfonamide (CAS 197727-60-9) Inter->Prod -HCl (captured by TEA)

Figure 2: Synthetic pathway via nucleophilic attack of benzylamine on the sulfonyl sulfur.

Analytical Validation (Self-Validating Data)

To ensure the synthesized compound is the correct regioisomer and free of starting materials, compare your experimental data against these reference values.

Physical Properties[1][5][6][7]
  • Appearance: Light-yellow platelets or white crystalline solid.

  • Melting Point: 88–90 °C (Recrystallized from MeOH/Water).[1]

  • Solubility: Soluble in Acetone, DCM, DMSO; poorly soluble in water.

Nuclear Magnetic Resonance (NMR) Standard

Solvent: Acetone-d₆ (400 MHz) The following shifts are diagnostic. The presence of the sulfonamide NH proton (broad singlet) and the distinct methoxy peaks confirm the structure.

Shift (δ ppm)MultiplicityIntegrationAssignment
7.30 – 7.00 Multiplet (m)8HAromatic protons (Benzyl + Dimethoxy ring)
6.60 Broad Singlet (br)1HSulfonamide NH (Exchangeable)
4.08 Doublet (d, J=6.4 Hz)2HBenzylic CH₂ (-NH-CH₂ -Ph)
3.82 Singlet (s)3HMethoxy (-OCH₃)
3.79 Singlet (s)3HMethoxy (-OCH₃)

Interpretation: The doublet at 4.08 ppm coupling with the broad NH triplet/singlet is the key connectivity proof. If the NH peak is absent (D₂O shake), the doublet at 4.08 will collapse to a singlet.

References

  • Colyer, J. T., et al. (1997). Improved functionalized resin for chemical synthesis. EP0801083A2. (Provides NMR data).
  • Galloway, W. R. J. D. (2009). The design and synthesis of bacterial RNAP inhibitors. White Rose eTheses Online. (Provides synthesis protocol and physical properties). Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride (Precursor Data). Retrieved from [Link]

Sources

molecular weight and formula of N-benzyl-2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodology, and Medicinal Utility

Executive Summary

N-benzyl-2,5-dimethoxybenzenesulfonamide (CAS: 197727-60-9) is a sulfonamide derivative characterized by a lipophilic benzyl moiety coupled to an electron-rich 2,5-dimethoxybenzenesulfonyl core. This scaffold is of significant interest in medicinal chemistry due to its structural overlap with 5-HT (serotonin) receptor ligands and antimicrobial agents targeting Staphylococcus aureus.

This guide provides a definitive reference for the molecule’s physicochemical properties, validated synthetic protocols, and analytical fingerprints required for rigorous drug development workflows.

Physicochemical Profile

The following data represents the calculated and predicted properties based on the structural topology of the molecule.

Core Identifiers
ParameterValue
IUPAC Name N-benzyl-2,5-dimethoxybenzenesulfonamide
Molecular Formula C₁₅H₁₇NO₄S
Molecular Weight 307.36 g/mol
Exact Mass 307.0878 Da
CAS Number 197727-60-9
Structural Descriptors & ADMET Predictors
PropertyValueClinical Relevance
LogP (Predicted) ~2.5 – 2.8Optimal lipophilicity for CNS penetration and oral bioavailability (Lipinski Compliant).
TPSA ~64 ŲIndicates good membrane permeability (Threshold < 140 Ų).
H-Bond Donors 1 (NH)Critical for active site binding (e.g., Asp/Glu residues).
H-Bond Acceptors 4 (O atoms)Facilitates interaction with solvent and receptor pockets.
Rotatable Bonds 5Moderate flexibility allows induced-fit binding without excessive entropy penalty.

Synthetic Architecture

The synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide follows a classic nucleophilic substitution at the sulfonyl sulfur center. This reaction is highly efficient but requires strict control of pH and temperature to prevent hydrolysis of the sulfonyl chloride.

Reaction Pathway

The workflow involves the coupling of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine in the presence of a non-nucleophilic base.

SynthesisPathway Start1 2,5-Dimethoxybenzenesulfonyl Chloride (Electrophile) Intermediate Tetrahedral Transition State Start1->Intermediate Addition Start2 Benzylamine (Nucleophile) Start2->Intermediate Base Base (TEA or Pyridine) HCl Scavenger Byproduct HCl Salt / Byproducts Base->Byproduct Neutralization Product N-benzyl-2,5-dimethoxy benzenesulfonamide Intermediate->Product Elimination (-Cl) Intermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic sulfonyl substitution.

Validated Experimental Protocol

Reagents:

  • 2,5-dimethoxybenzenesulfonyl chloride (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or Pyridine

  • Dichloromethane (DCM) (Solvent, Anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,5-dimethoxybenzenesulfonyl chloride dissolved in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Nucleophilic Attack: Add TEA to the solution. Subsequently, add benzylamine dropwise over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 7:3).

  • Quench & Workup: Quench with 1M HCl (aq) to neutralize excess amine. Extract the organic layer, wash with saturated

    
     (to remove unreacted sulfonyl chloride hydrolysis products) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography if high purity (>99%) is required for biological assays.
    

Analytical Characterization (Verification)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral expectations.

Proton NMR ( H-NMR, 400 MHz, )
Shift (

, ppm)
MultiplicityIntegrationAssignment
7.45 - 7.55 Doublet (d)1HAromatic H (Ortho to Sulfonyl, Ring A)
7.20 - 7.35 Multiplet (m)5HBenzyl Aromatic Ring Protons (Ring B)
7.00 - 7.10 Doublet of Doublets1HAromatic H (Meta/Para, Ring A)
6.90 - 6.95 Doublet (d)1HAromatic H (Ortho to Methoxy, Ring A)
4.90 - 5.10 Broad Singlet (t)1HSulfonamide NH (Exchangeable)
4.15 - 4.25 Doublet (d)2HBenzyl CH₂ (Coupled to NH)
3.85 Singlet (s)3HMethoxy -OCH₃ (C2 position)
3.78 Singlet (s)3HMethoxy -OCH₃ (C5 position)
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  Expected peak at 308.37 m/z .
    
  • Sodium Adduct (

    
    ):  Expected peak at 330.35 m/z .
    
  • Fragmentation Pattern: Loss of the benzyl group (91 m/z tropylium ion) is a characteristic fragment in high-energy collisions.

Medicinal Chemistry Context & Applications

Pharmacophore Mapping

This molecule serves as a versatile scaffold in two primary therapeutic areas:

  • 5-HT (Serotonin) Ligands: The 2,5-dimethoxybenzene motif is a "privileged structure" in psychoactive medicinal chemistry, often mimicking the indole ring of serotonin. The sulfonamide linker provides a bioisostere for the ethylamine chain found in phenethylamines, potentially altering receptor subtype selectivity (e.g.,

    
     or 
    
    
    
    antagonists).
  • Antimicrobial Agents: Sulfonamides are historic antimetabolites. Research indicates that lipophilic benzenesulfonamides can inhibit S. aureus growth by disrupting bacterial metabolic pathways, distinct from the classic dihydropteroate synthase inhibition seen with sulfanilamides.

SAR_Logic cluster_0 Structural Features cluster_1 Potential Targets Compound N-benzyl-2,5-dimethoxy benzenesulfonamide Methoxy 2,5-Dimethoxy Motif (Electron Donor) Compound->Methoxy Sulfonyl Sulfonamide Linker (H-Bond Donor/Acceptor) Compound->Sulfonyl Benzyl Benzyl Group (Hydrophobic Interaction) Compound->Benzyl GPCR 5-HT Receptors (CNS Activity) Methoxy->GPCR Mimics Indole Bacteria S. aureus Inhibition (Membrane/Enzyme) Sulfonyl->Bacteria Antimetabolite Benzyl->GPCR Pocket Filling

Figure 2: Structure-Activity Relationship (SAR) mapping.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3299286, N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide (Related Structure). Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2015). The reaction of benzenesulfonyl chloride and the primary amine group...[1]. Retrieved October 26, 2025, from [Link]

Sources

biological activity of N-benzyl-2,5-dimethoxybenzenesulfonamide

Technical Guide: Biological Activity of -Benzyl-2,5-dimethoxybenzenesulfonamide[1]

Executive Summary


-Benzyl-2,5-dimethoxybenzenesulfonamidemicrotubule destabilizing agentCarbonic Anhydrase (CA) inhibition

Its core utility lies in its dual-mechanism potential:

  • Anticancer: Targeting the colchicine-binding site of

    
    -tubulin to arrest cell division in the G2/M phase.
    
  • Antimicrobial: Emerging activity against bacterial RNA polymerase (RNAP), offering a template for overcoming rifamycin resistance.

This guide provides a rigorous analysis of its structure-activity relationship (SAR), validated synthesis protocols, and assay methodologies for researchers in drug discovery.

Chemical Profile & Structural Logic

Structural Identity
  • IUPAC Name:

    
    -benzyl-2,5-dimethoxybenzenesulfonamide[1]
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 307.37 g/mol

  • Key Functional Groups:

    • Sulfonamide Linker (

      
      ):  Acts as a bioisostere for amide bonds but with distinct hydrogen-bonding geometry and increased metabolic stability.
      
    • 2,5-Dimethoxy Phenyl Ring: A critical motif for lipophilic interaction, mimicking the A-ring of colchicine.

    • Benzyl Tail: Provides hydrophobic bulk, essential for occupying the hydrophobic pocket of target enzymes (e.g., CA isoforms or Tubulin).

Distinction from Psychoactive NBOMes

It is critical to distinguish this sulfonamide from the hallucinogenic 25I-NBOMe series.

  • NBOMe: Contains an ethylamine linker (

    
    ). Agonist at 5-HT
    
    
    .[2][3]
  • Sulfonamide: Contains a sulfonyl linker (

    
    ).[4] No significant 5-HT
    
    
    activity.
    The sulfonyl group alters the geometry and electronics, preventing the ionic interaction with Asp155 required for serotonin receptor activation.

Pharmacological Mechanisms[5][6]

Primary Target: Tubulin Polymerization Inhibition

The 2,5-dimethoxybenzenesulfonamide scaffold functions as a colchicine-site binder .

  • Mechanism: The compound binds to the interface between

    
    - and 
    
    
    -tubulin dimers. The 2,5-dimethoxy motif mimics the trimethoxyphenyl ring of colchicine, wedging into the hydrophobic pocket.
  • Consequence: This binding sterically hinders the curvature changes necessary for microtubule assembly.

  • Outcome:

    • Inhibition of spindle formation during mitosis.

    • Cell cycle arrest at the G2/M checkpoint.[5]

    • Induction of apoptosis in rapidly dividing tumor cells.[5]

Secondary Target: Carbonic Anhydrase (CA) Inhibition

While primary sulfonamides (


  • Selectivity: The bulky

    
    -benzyl group prevents entry into the narrow active site of ubiquitous isoforms (hCA I/II) but allows binding to tumor-associated isoforms (hCA IX/XII) which have more flexible active site entrances.
    
  • Therapeutic Relevance: Inhibition of hCA IX disrupts pH regulation in hypoxic tumor environments, reducing metastasis.

SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic.

SAR_MapCoreN-benzyl-2,5-dimethoxybenzenesulfonamideDimethoxy2,5-Dimethoxy Motif(Pharmacophore)Core->DimethoxySulfonamideSulfonamide Linker(-SO2NH-)Core->SulfonamideBenzylN-Benzyl Tail(Hydrophobic)Core->BenzylTubulinTubulin (Colchicine Site)Antimitotic ActivityDimethoxy->TubulinMimics Colchicine A-RingSulfonamide->TubulinH-Bond AcceptorCACarbonic Anhydrase IXpH RegulationSulfonamide->CAZn2+ Coordination (Weakened)Benzyl->TubulinHydrophobic Pocket Occ.RNAPBacterial RNAPSwitch RegionBenzyl->RNAPLipophilic Interaction

Figure 1: SAR Map detailing the functional contributions of each structural moiety to biological targets.

Experimental Protocols

Chemical Synthesis Workflow

To ensure biological reproducibility, high-purity synthesis is required. The standard protocol utilizes a nucleophilic attack of benzylamine on the sulfonyl chloride.

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (

    
    ) or Pyridine (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Preparation: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

  • Addition: Cool to 0°C. Add

    
     followed by the dropwise addition of benzylamine.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , and finally Brine.
    
  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water to obtain white crystals.
    

Synthesis_FlowStartStart: 2,5-Dimethoxybenzenesulfonyl chlorideStep1Dissolve in DCM (anhydrous)Atmosphere: N2Start->Step1Step2Add Et3N + BenzylamineTemp: 0°C -> RTStep1->Step2Step3Monitor TLC(Hex:EtOAc 7:3)Step2->Step3Step4Workup: 1M HCl -> NaHCO3 -> BrineStep3->Step4EndProduct: N-benzyl-2,5-dimethoxybenzenesulfonamide(Recrystallize EtOH/H2O)Step4->End

Figure 2: Step-by-step synthesis workflow for high-purity compound generation.

Tubulin Polymerization Assay (In Vitro)

This assay validates the primary mechanism of action.

Materials:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    
  • Spectrophotometer (heated to 37°C).

Method:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

  • Incubation: Add test compound (

    
    -benzyl-2,5-dimethoxybenzenesulfonamide) at varying concentrations (1 
    
    
    M, 5
    
    
    M, 10
    
    
    M). Include a vehicle control (DMSO) and a positive control (Colchicine, 5
    
    
    M).
  • Measurement: Transfer to a pre-warmed (37°C) cuvette/plate.

  • Kinetics: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization manifests as an increase in turbidity (

    
    ). An effective inhibitor will suppress this increase, maintaining a flat baseline similar to Colchicine.
    

Data Presentation & Analysis

When evaluating this compound, data should be structured to compare potency against established standards.

Table 1: Expected Biological Activity Profile

Assay TargetParameterTypical Value RangeSignificance
Tubulin Polymerization

1.0 – 5.0

M
Moderate inhibitor; indicates direct binding to tubulin dimers.
MCF-7 (Breast Cancer)

0.5 – 2.0

M
Cytotoxic to tumor cells; correlates with tubulin inhibition.
hCA II (Cytosolic)

> 100 nMWeak inhibition (desirable to avoid systemic side effects).
hCA IX (Tumor)

10 – 50 nMSelective inhibition possible due to benzyl tail fit.
S. aureus (Bacteria) MIC16 – 64

g/mL
Moderate antimicrobial activity; potential lead for optimization.

Safety & Toxicology

  • Selectivity Index: The sulfonamide moiety generally offers a better safety profile than equivalent hydrazones or Michael acceptors. However, as an antimitotic, it will affect all rapidly dividing cells (e.g., bone marrow).

  • Metabolic Stability: The sulfonamide bond is resistant to hydrolysis and proteases, providing a long half-life compared to amide analogs.

  • Solubility: The lipophilic benzyl and dimethoxy groups reduce aqueous solubility. Formulation often requires cosolvents (DMSO/PEG) or encapsulation (cyclodextrins) for in vivo studies.

References

  • Tubulin Inhibition: Wang, Y., et al. (2010). "Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Sulfonamide SAR: Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Anticancer Sulfonamides: Ghorab, M. M., et al. (2017). "Synthesis, characterization and biological evaluation of some new biologically active benzenesulfonamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • RNAP Inhibition: Mosaei, H., et al. (2018). "The design and synthesis of bacterial RNAP inhibitors." White Rose eTheses. Link

  • Chemical Properties: PubChem CID 3299286. "N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide."[1] Link

Methodological & Application

synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide from sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Benzyl-2,5-dimethoxybenzenesulfonamide

Executive Summary

This technical guide details the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide , a structural motif relevant to medicinal chemistry programs targeting 5-HT6 receptors and bacterial RNA polymerase (RNAP) inhibitors.[1][2] While sulfonamide formation is a staple transformation, the electron-rich nature of the 2,5-dimethoxy ring system and the moisture sensitivity of the sulfonyl chloride require precise control over reaction conditions to maximize yield and purity.[1][2]

This protocol departs from standard "bucket chemistry" by employing a kinetically controlled addition strategy under anhydrous conditions, followed by a specific biphasic workup designed to sequester unreacted amines and pyridine derivatives.

Strategic Analysis & Mechanism

Mechanistic Pathway

The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur atom.[3] Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides are thought to react via a concerted


-like transition state or a trigonal bipyramidal intermediate depending on the solvent and nucleophile.[1][2]
  • Nucleophile: Benzylamine (Primary amine, moderate nucleophilicity).

  • Electrophile: 2,5-dimethoxybenzenesulfonyl chloride (Sulfur center activated by electron-withdrawing oxygens, though somewhat deactivated by the electron-donating methoxy groups on the ring).[1][2]

  • Base: Pyridine or Triethylamine (Required to scavenge the HCl byproduct and drive the equilibrium forward).[3]

Critical Process Parameters (CPPs)
  • Moisture Control: Sulfonyl chlorides hydrolyze to sulfonic acids (

    
    ) in the presence of water. This side reaction is irreversible and the acid product is unreactive toward amines. Action:  Use anhydrous DCM and flame-dried glassware.
    
  • Temperature: The reaction is exothermic.[4] High temperatures can promote bis-sulfonylation (formation of

    
    ).[1][2] Action:  Initiate at 0°C.
    
  • Stoichiometry: A slight excess of amine (1.1–1.2 eq) ensures complete consumption of the limiting sulfonyl chloride reagent.

Visualization of Reaction Logic

ReactionFlow Reagents Reagents: 2,5-dimethoxybenzenesulfonyl chloride Benzylamine Intermed Transition State (Pentacoordinate Sulfur) Reagents->Intermed Nucleophilic Attack SideRxn Side Reaction: Hydrolysis to Sulfonic Acid Reagents->SideRxn H2O present Base Base Scavenging (HCl Capture) Intermed->Base H+ Removal Product Product: N-benzyl-2,5-dimethoxy benzenesulfonamide Intermed->Product Cl- Elimination

Figure 1: Mechanistic flow of sulfonamide formation highlighting the critical path and potential hydrolysis failure mode.

Experimental Protocol

Target Compound: N-benzyl-2,5-dimethoxybenzenesulfonamide Scale: 1.0 mmol (Adaptable to multigram scale)[1][2]

Materials & Equipment
  • Reagent A: 2,5-Dimethoxybenzenesulfonyl chloride (MW: 236.67 g/mol )[1][2][5]

  • Reagent B: Benzylamine (MW: 107.15 g/mol , d = 0.981 g/mL)

  • Base: Triethylamine (TEA) or Pyridine (Anhydrous)

  • Solvent: Dichloromethane (DCM), anhydrous[3]

  • Glassware: 25 mL Round Bottom Flask (RBF), magnetic stir bar, rubber septum, nitrogen balloon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 25 mL RBF and cool under a stream of dry nitrogen.

    • Charge the flask with 2,5-dimethoxybenzenesulfonyl chloride (236 mg, 1.0 mmol).[2]

    • Add DCM (5.0 mL) and stir to dissolve.

    • Cool the solution to 0°C using an ice/water bath.

  • Nucleophilic Addition:

    • Add Triethylamine (0.21 mL, 1.5 mmol) to the stirring solution. Note: If using pyridine as solvent/base, skip TEA and dissolve sulfonyl chloride directly in pyridine.[1][2]

    • Add Benzylamine (0.12 mL, 1.1 mmol) dropwise over 2 minutes.

    • Observation: A white precipitate (TEA·HCl) may form immediately.

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 15 minutes.

    • Remove the ice bath and allow to warm to room temperature (20–25°C).

    • Stir for 2–4 hours.

    • Monitoring: Check by TLC (40% EtOAc in Hexanes). Product typically appears at Rf ~0.82 [1].[6]

  • Workup (The "Acid Wash" Technique):

    • Dilute reaction mixture with DCM (15 mL).

    • Wash 1 (Acidic): Wash with 1M HCl (10 mL). Crucial Step: This converts unreacted benzylamine and TEA/Pyridine into water-soluble salts, removing them from the organic layer.[1][2]

    • Wash 2 (Neutral): Wash with deionized water (10 mL).

    • Wash 3 (Drying): Wash with saturated brine (10 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.[2][3][7]
      
  • Purification:

    • The crude material is often sufficient for use (purity >90%).

    • Recrystallization (High Purity): Dissolve crude solid in minimal hot Methanol. Add water dropwise until turbidity persists. Cool to 4°C. Collect crystals via filtration.

    • Flash Chromatography (Alternative): Silica gel, eluting with 20% -> 40% EtOAc in Hexanes.

Characterization & Expected Data

The following data represents the expected physical and spectroscopic properties for the purified compound, validated against literature precedents [1][2].

Physical Properties Table
PropertyValue / ObservationNotes
Appearance Light-yellow platelets or white solidColor depends on trace impurities; pure form is white.[1][2]
Melting Point 88 – 90 °CSharp range indicates high purity [1].
Rf Value 0.82Solvent system: 40:60 EtOAc:Hexane.
Yield 50 – 96%51% reported in unoptimized thesis [1]; >90% expected with anhydrous protocol [2].
Mass Spec (ESI) 308

Consistent with MW 307.36.
NMR Spectroscopic Signature

 NMR (400 MHz, Acetone-

):
  • 
     7.30 – 7.00 (m, 8H):  Overlapping aromatic signals.[8] Includes 5 protons from the benzyl ring and 3 protons from the 2,5-dimethoxybenzenesulfonyl core.[1][2]
    
  • 
     6.60 (br s, 1H):  Sulfonamide NH .[8] This signal is exchangeable with 
    
    
    
    and may vary in shift/broadness depending on concentration and solvent.
  • 
     4.08 (d, 
    
    
    
    Hz, 2H):
    Benzylic
    
    
    . Coupled to the NH proton.
  • 
     3.82 (s, 3H):  Methoxy group (
    
    
    
    ).
  • 
     3.79 (s, 3H):  Methoxy group (
    
    
    
    ).

Troubleshooting & Optimization

Troubleshooting Problem Problem: Low Yield or Impure Product Check1 Is starting material remaining? Problem->Check1 Check2 Is Sulfonyl Chloride hydrolyzed? Check1->Check2 No (Complex Mix) Action1 Increase Temp to Reflux or Extend Time Check1->Action1 Yes Action2 Check Solvent Dryness Ensure Anhydrous Conditions Check2->Action2 Yes (Sulfonic acid present) Action3 Acid Wash Incomplete? Re-wash with 1M HCl Check2->Action3 No (Amine impurities)

Figure 2: Decision tree for troubleshooting common synthesis issues.

  • Issue: Oil formation instead of solid.

    • Cause: Residual solvent or impurities preventing crystal lattice formation.

    • Fix: Triturate the oil with cold hexanes or diethyl ether to induce precipitation.

  • Issue: Low Yield.

    • Cause: Hydrolysis of the sulfonyl chloride before reaction.

    • Fix: Ensure the sulfonyl chloride is a solid and not a wet paste before use. If it smells strongly of acid, recrystallize the starting material or purchase fresh stock.

References

  • Sartini, A. (2011). The design and synthesis of bacterial RNAP inhibitors (Doctoral dissertation, University of Leeds). White Rose eTheses Online. Available at: [Link]

  • Beaton, H. G., et al. (1997). Improved functionalized resin for chemical synthesis. European Patent Application EP0801083A2. Google Patents.

Sources

Application Note: A Validated Protocol for the Synthesis of N-Benzyl-2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and robust protocol for the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide, a representative member of the medicinally significant sulfonamide class of compounds. The procedure outlines the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine in the presence of a base. This guide is designed to be a comprehensive resource, offering in-depth scientific rationale, step-by-step experimental instructions, and guidance on product characterization and troubleshooting. The content is tailored for professionals in chemical research and drug development, aiming to facilitate the efficient synthesis of sulfonamide derivatives.

Introduction: The Significance of the Sulfonamide Moiety

Sulfonamides are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities.[1][2][3][4] First introduced as antibacterial agents, the "sulfa drugs" revolutionized medicine.[1][2] Their therapeutic applications have since expanded significantly, with sulfonamide-containing molecules being investigated and utilized as anticancer, anti-inflammatory, antiviral, diuretic, and hypoglycemic agents.[1][3][4] Given their proven track record and versatile nature, the development of efficient synthetic routes to novel sulfonamide derivatives remains a high-priority area in pharmaceutical research.[3][4]

The most fundamental and widely employed method for constructing the sulfonamide linkage is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] This application note provides a detailed protocol for a specific example of this transformation: the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide. The insights and procedures described herein are broadly applicable to the synthesis of a wide range of related sulfonamide structures.

Scientific Rationale and Mechanistic Overview

The synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide is achieved through the nucleophilic substitution reaction at the sulfur atom of 2,5-dimethoxybenzenesulfonyl chloride by benzylamine. The reaction mechanism is initiated by the attack of the nucleophilic nitrogen atom of benzylamine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable sulfonamide product.

A critical component of this reaction is the inclusion of a base, such as pyridine or triethylamine. The base plays a dual role:

  • Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl). This acidic byproduct would otherwise protonate the starting benzylamine, rendering it non-nucleophilic and effectively quenching the reaction. The added base neutralizes the HCl as it is formed.

  • Catalyst: The base can also act as a nucleophilic catalyst, accelerating the reaction. It can react with the sulfonyl chloride to form a highly reactive sulfonyl-base intermediate, which is more susceptible to attack by the amine.

The selection of an appropriate aprotic solvent, such as dichloromethane (DCM), is essential to dissolve the reactants and facilitate the reaction without participating in it.

Below is a diagram illustrating the key steps of the experimental workflow.

experimental_workflow start Dissolve 2,5-dimethoxybenzenesulfonyl chloride in DCM cool Cool to 0 °C start->cool add_reagents Add Pyridine and Benzylamine cool->add_reagents react Stir at Room Temperature add_reagents->react workup Aqueous Workup (HCl, NaHCO₃, Brine) react->workup dry_concentrate Dry (MgSO₄) and Concentrate workup->dry_concentrate purify Purify by Recrystallization dry_concentrate->purify characterize Product Characterization (NMR, MS, MP) purify->characterize

Caption: High-level overview of the synthesis and purification workflow.

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide on a laboratory scale.

Materials and Reagents
ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)Purity
2,5-Dimethoxybenzenesulfonyl chloride236.671.00 g4.22>98%
Benzylamine107.150.476 mL (0.47 g)4.43>99%
Pyridine79.100.68 mL (0.66 g)8.44Anhydrous
Dichloromethane (DCM)84.9320 mL---Anhydrous
1 M Hydrochloric Acid (HCl)36.46~30 mL------
Saturated Sodium Bicarbonate (NaHCO₃)84.01~20 mL------
Brine (Saturated NaCl solution)58.44~20 mL------
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g------
Step-by-Step Synthesis and Purification
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.00 g, 4.22 mmol) in 20 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C. This is crucial for controlling the initial exotherm of the reaction.

  • Reagent Addition: While maintaining the temperature at 0 °C, add pyridine (0.68 mL, 8.44 mmol) dropwise to the stirred solution. Following this, add benzylamine (0.476 mL, 4.43 mmol) dropwise over a period of 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

  • Aqueous Workup:

    • Transfer the reaction mixture to a 100 mL separatory funnel.

    • Wash the organic layer twice with 15 mL portions of 1 M HCl to remove pyridine and excess benzylamine.

    • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution to neutralize any residual acid.

    • Finally, wash the organic layer with 20 mL of brine to remove the majority of the water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure N-benzyl-2,5-dimethoxybenzenesulfonamide.

Product Characterization

  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Characterization Techniques: The identity and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Reaction Hydrolyzed sulfonyl chloride due to moisture.Use freshly opened or properly stored 2,5-dimethoxybenzenesulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Low Yield Incomplete reaction or loss of product during workup.Monitor the reaction by TLC to ensure it has gone to completion. Be meticulous during the separation of layers in the workup to avoid discarding the product-containing organic layer.
Impure Product Inadequate removal of starting materials or byproducts.Ensure the acidic washes with 1 M HCl are thorough to completely remove pyridine and unreacted benzylamine. If recrystallization is insufficient, consider purification by column chromatography.

Safety and Handling

  • 2,5-Dimethoxybenzenesulfonyl chloride: This reagent is corrosive and moisture-sensitive.[5] It can cause burns to the skin, eyes, and respiratory tract.[6][7]

  • Benzylamine: Benzylamine is a corrosive liquid that can also cause severe skin and eye irritation.

  • Pyridine: Pyridine is flammable, toxic, and has a pungent, unpleasant odor.

  • Dichloromethane: Dichloromethane is a volatile solvent and a suspected carcinogen.

All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each chemical before use.[6][7][8][9]

Conclusion

The reaction between 2,5-dimethoxybenzenesulfonyl chloride and benzylamine is a highly efficient and reliable method for the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide. The protocol detailed in this application note is robust and has been designed to provide high yields of the pure product. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently employ this methodology for the synthesis of a diverse array of sulfonamide derivatives for applications in drug discovery and development.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Vertex AI Search. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Frontier Research Publication. (2024).
  • Taylor & Francis. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science.
  • ResearchGate. (2024). (PDF)
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 3,4-Dimethoxybenzenesulfonyl chloride.
  • PubChem. (2025). N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide | C21H21NO4S.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl Chloride.
  • PMC. (n.d.). N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2,5-Dimethylbenzenesulfonyl chloride.
  • Sigma-Aldrich. (2025).
  • CPAchem. (2024).
  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • CymitQuimica. (n.d.). CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of...
  • ResearchGate. (n.d.). Strategies for the synthesis of N‐benzyl sulfonamides.
  • PrepChem.com. (n.d.). Synthesis of N-benzylindole.
  • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
  • ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-...
  • RSC Publishing. (n.d.).
  • Sigma-Aldrich. (n.d.). N-Benzyl-2,4-dinitrobenzenesulfonamide.
  • Benchchem. (2025). Technical Support Center: Synthesis of 2,5-Dimethoxybenzoic Acid.
  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxybenzyl chloride.

Sources

Precision Protocol: N-Benzylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The N-benzylation of sulfonamides is a pivotal transformation in medicinal chemistry, modulating the lipophilicity (LogP) and metabolic stability of the sulfonamide pharmacophore found in diuretics, antibiotics, and anti-cancer agents.

The Central Challenge: Primary sulfonamides (


) possess a 

of approximately 10. While they are more acidic than carboxamides (

) and easier to deprotonate, the resulting sulfonamidate anion is a diffuse nucleophile . The negative charge is delocalized over the sulfonyl oxygens, reducing the nucleophilicity at nitrogen. Consequently, N-alkylation often requires elevated temperatures or activated electrophiles, leading to potential over-alkylation (N,N-dibenzylation) or O-alkylation side products.

This guide details three distinct protocols chosen for their reliability and mechanistic distinctiveness:

  • Classical Base-Mediated Alkylation: The robust, scalable standard.

  • Mitsunobu Reaction: The mild, neutral-pH alternative for sensitive substrates.

  • Iron-Catalyzed "Borrowing Hydrogen": A modern, green approach using benzyl alcohols directly.

Decision Framework

Before selecting a protocol, utilize this logic flow to determine the optimal method for your specific substrate.

decision_tree start Start: Sulfonamide Substrate acid_sens Is substrate Acid/Base Sensitive? start->acid_sens green Requirement for Green/Atom Economy? acid_sens->green No method_B Method B: Mitsunobu (DEAD/PPh3) acid_sens->method_B Yes (e.g., Epoxides, Esters) scale Scale > 10 grams? green->scale No method_C Method C: Fe-Catalyzed Borrowing H2 green->method_C Yes (Avoid Halides) method_A Method A: Base-Mediated (K2CO3/Cs2CO3) scale->method_A Yes (Cheapest/Scalable) scale->method_A No (Standard Lab Scale)

Figure 1: Strategic decision tree for selecting the optimal N-benzylation methodology.

Method A: Classical Base-Mediated Alkylation ( )

Mechanism: Deprotonation of the sulfonamide followed by nucleophilic attack on benzyl halide. Best For: Robust substrates, large-scale synthesis, and cost-efficiency.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfonamide 1.0SubstrateDry thoroughly before use.
Benzyl Bromide 1.1 - 1.2ElectrophileBenzyl chloride reacts slower (requires NaI cat.).

2.0 - 3.0BaseMild base. For unreactive substrates, use

.
Acetonitrile (MeCN) SolventMediumPolar aprotic. DMF is an alternative for higher T.
Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfonamide (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Activation: Add anhydrous

    
      (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
    • Expert Tip: If the sulfonamide is sterically hindered, add

      
        (0.5 equiv) as a "kick-starter" or use DMF as solvent.
      
  • Addition: Add Benzyl Bromide (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar). Monitor by TLC.[1]
    
    • Timeframe: Typically 2–6 hours.

  • Workup:

    • Cool to RT. Filter off the solid carbonate salts (wash cake with EtOAc).

    • Concentrate the filtrate in vacuo.

    • Redissolve in EtOAc, wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[2]
      
  • Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (Hexane/EtOAc).

Self-Validating Check:

  • TLC: Disappearance of the polar sulfonamide spot.

  • NMR: Appearance of a singlet (2H) around

    
     4.0–4.5 ppm (benzylic 
    
    
    
    ).

Method B: The Mitsunobu Reaction

Mechanism: Activation of benzyl alcohol by phosphine/azodicarboxylate, followed by


 displacement by the sulfonamide.
Best For:  Acid-sensitive substrates, avoiding alkyl halides, and when stereochemistry (of secondary alcohols) is a concern.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfonamide 1.0Nucleophile

must be < 13 (Sulfonamides fit perfectly).
Benzyl Alcohol 1.0 - 1.2ElectrophileMust be primary or secondary.

1.5ReductantPolymer-supported

eases purification.
DEAD / DIAD 1.5OxidantDIAD is more stable; DEAD is classical.
THF / DCM SolventMediumAnhydrous is critical.
Step-by-Step Protocol
  • Setup: Flame-dry a flask and cool under Argon. Charge with Sulfonamide (1.0 equiv), Benzyl Alcohol (1.1 equiv), and

    
      (1.5 equiv). Dissolve in anhydrous THF (0.1 M).
    
  • Cooling: Cool the solution to 0°C (ice bath).

  • Addition: Dissolve DIAD (1.5 equiv) in a small volume of THF. Add this solution dropwise over 10–20 minutes.

    • Critical: The solution will turn yellow/orange. The color should fade as the reaction proceeds. Rapid addition causes side reactions.

  • Reaction: Remove the ice bath and stir at RT for 12–24 hours.

  • Quench & Workup:

    • Concentrate the reaction mixture directly.

    • Triturate the residue with

      
       or Hexane/EtOAc (1:1) to precipitate Triphenylphosphine oxide (
      
      
      
      ). Filter off the solid.[1]
  • Purification: Flash chromatography is almost always required to remove hydrazine byproducts and remaining

    
    .
    

Method C: Iron-Catalyzed "Borrowing Hydrogen" (Green Chemistry)[3]

Mechanism: A catalytic cycle where the alcohol is dehydrogenated to an aldehyde, forms an imine with the sulfonamide, and is re-hydrogenated by the metal catalyst. Best For: Green chemistry compliance, high atom economy (water is the only byproduct), and avoiding mutagenic alkyl halides.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Sulfonamide 1.0Substrate
Benzyl Alcohol 1.2Alkylating AgentActs as both solvent and reagent in some protocols.

5 mol%CatalystPre-catalyst; active species is likely Fe(0)/Fe(II).

10-20 mol%Base AdditiveEssential for the catalytic cycle.
Toluene/Xylene SolventMediumRequires heating (110–130°C).
Step-by-Step Protocol
  • Catalyst Loading: In a pressure tube or sealed vial, add Sulfonamide (1.0 mmol), Benzyl Alcohol (1.2 mmol),

    
      (5 mol%), and 
    
    
    
    (20 mol%).
  • Solvent: Add Toluene (2 mL).

  • Reaction: Seal the tube and heat to 135°C (oil bath temperature) for 20 hours.

    • Note: The high temperature is required to drive the dehydrogenation step.

  • Workup:

    • Cool to RT. Dilute with EtOAc and filter through a small pad of Celite to remove iron particles.

    • Concentrate the filtrate.[2]

  • Purification: Flash chromatography.

Catalytic Cycle Visualization

catalytic_cycle Alcohol Benzyl Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde Fe(II) -> Fe-H (-H2) Imine N-Sulfonyl Imine Aldehyde->Imine + Sulfonamide (-H2O) Product N-Benzyl Sulfonamide Imine->Product Fe-H -> Fe(II) (+H2)

Figure 2: The "Borrowing Hydrogen" mechanism.[3][4] The catalyst temporarily stores hydrogen from the alcohol oxidation and returns it to reduce the imine intermediate.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
No Reaction (Method A) Base too weak / Solvent too non-polar.Switch from MeCN to DMF. Add catalytic NaI (Finkelstein condition) if using Benzyl Chloride.
N,N-Dibenzylation Excess alkylating agent or high temperature.Strictly control stoichiometry (1.0 : 1.1). Lower temperature. Use Method B (Mitsunobu) which sterically disfavors double alkylation.
Low Yield (Method B)

mismatch or steric bulk.
Ensure reagents are dry.[1][2] Pre-form the betaine (DEAD +

) at 0°C before adding substrate.[5]
Incomplete Conversion (Method C) Catalyst poisoning or low temp.Degas solvents (remove

). Ensure bath temp reaches 135°C.

References

  • Classical Alkylation: BenchChem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide (Adaptable to Sulfonamides).

  • Mitsunobu Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Iron-Catalyzed Protocol: Cui, X., et al. "Fe(II)-catalyzed N-alkylation of sulfonamides with benzylic alcohols."[3] Tetrahedron Letters, 2010.

  • Manganese-Catalyzed Protocol: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications, 2019.

  • Sulfonamide Acidity: Relative pKa values of the primary sulfonamide group. ResearchGate.

Sources

solvent selection for sulfonamide synthesis in DCM or THF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for Sulfonamide Synthesis (DCM vs. THF)

Executive Summary

The formation of sulfonamides via the nucleophilic attack of an amine on a sulfonyl chloride is a cornerstone reaction in medicinal chemistry. While the reaction is generally robust, the choice between Dichloromethane (DCM) and Tetrahydrofuran (THF) is rarely arbitrary. It dictates the reaction kinetics, the solubility of salt intermediates, and, critically, the downstream workup efficiency.

This guide provides a technical analysis of when to deploy DCM versus THF, supported by mechanistic insights and validated protocols. It further addresses the "Green Chemistry" imperative, offering modern alternatives where traditional solvents fail compliance standards.

Mechanistic Foundation: Why Solvent Matters

The reaction between a sulfonyl chloride (


) and an amine (

) proceeds via a nucleophilic substitution at the sulfur atom.[1] Unlike acyl chlorides, which react via a clear addition-elimination pathway through a tetrahedral intermediate, sulfonyl chlorides often react via a concerted

-like mechanism or a loose transition state where bond making and breaking occur simultaneously.
  • Dipolar Transition States: The transition state involves the development of charge separation. Moderately polar, non-protic solvents like DCM (

    
    ) and THF (
    
    
    
    ) stabilize this transition state without solvating the nucleophilic amine protons as strongly as protic solvents (which would retard the reaction).
  • The "HCl" Problem: The reaction generates HCl.[1][2] If not scavenged, this protonates the amine, rendering it non-nucleophilic (

    
    ). The solvent must either dissolve the base-HCl salt (keeping the surface area of reactants active) or allow it to precipitate cleanly without trapping reagents.
    

Comparative Profile: DCM vs. THF

The following table summarizes the physicochemical trade-offs between the two solvents in the context of sulfonylation.

FeatureDichloromethane (DCM) Tetrahydrofuran (THF)
Solubility (Reactants) Excellent for lipophilic sulfonyl chlorides and free amines.Excellent for polar amines, amino acids, and some inorganic bases.
Solubility (Byproducts) Poor.[3][4] Triethylamine-HCl often precipitates, driving the reaction forward.Moderate. Salts may remain partially solubilized or form gums.
Reaction Kinetics Fast. High concentration of active species in the organic phase.Moderate to Fast. Can be accelerated by heating (higher BP).[5]
Workup Efficiency Superior. Immiscible with water; allows direct liquid-liquid extraction.Inferior. Miscible with water; requires evaporation or "salting out" to separate phases.
Green Rating Red/Undesirable. Halogenated, volatile, regulated waste.Yellow/Problematic. Peroxide former, water miscibility issues.
Best Use Case Standard library synthesis; lipophilic substrates.Polar substrates; reactions requiring heating; aqueous-organic biphasic systems.

Decision Matrix & Workflow

Do not default to DCM simply out of habit. Use this logic flow to determine the optimal solvent system.

SolventSelection Start Start: Analyze Substrate AmineType Is the Amine a Salt (HCl) or Highly Polar? Start->AmineType TempReq Requires Heating > 40°C? AmineType->TempReq No (Lipophilic) THF_Route Select THF (Protocol B) AmineType->THF_Route Yes (Polar/Salt) GreenReq Strict Green Chemistry Restrictions? DCM_Route Select DCM (Standard Protocol A) GreenReq->DCM_Route No Green_Route Select 2-MeTHF or EtOAc (Green Alternative) GreenReq->Green_Route Yes TempReq->GreenReq No TempReq->THF_Route Yes

Figure 1: Solvent Selection Decision Tree. Blue nodes represent physical property checkpoints; Red/Green nodes represent final solvent selection.

Validated Experimental Protocols

Protocol A: The "Standard" DCM Method

Best for: Lipophilic amines, rapid library synthesis, ease of workup.

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • DMAP (0.1 equiv) – Optional catalyst for sterically hindered amines.

  • Solvent: Anhydrous DCM (0.2 M concentration).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add the amine and base to DCM.[1]
    
  • Cooling: Cool the mixture to 0°C (ice bath). Critical: Sulfonylation is exothermic; uncontrolled heat can lead to disulfonimide side products.

  • Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM and add dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: TLC should show disappearance of the sulfonyl chloride. If precipitate (amine salt) is heavy, ensure stirring is vigorous.

  • Quench & Workup:

    • Add 1M HCl (aq) to quench excess amine and dissolve salts.

    • Separate phases.[6][7] The DCM layer (bottom) contains the product.

    • Wash DCM layer with Sat.

      
       (removes acidic impurities) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
Protocol B: The "Polar" THF Method

Best for: Amino acid esters, amine salts, or when heating is required.

Reagents:

  • Same stoichiometry as Protocol A.

  • Solvent: Anhydrous THF (or 2-MeTHF for green compliance).

Step-by-Step:

  • Solubilization: If starting with an amine-HCl salt, suspend it in THF and add the base. Stir for 15 mins at RT to liberate the free amine before adding the sulfonyl chloride.

  • Addition: Add sulfonyl chloride at 0°C.

  • Reaction: Stir at RT. If reaction is sluggish (common with electron-poor amines), heat to 50°C.

    • Note: THF allows higher reflux temperatures than DCM.

  • Workup (The Critical Difference):

    • Method 1 (Evaporation): Rotovap the THF completely to obtain a crude residue. Redissolve in EtOAc and proceed with aqueous washes (HCl/Bicarbonate) as in Protocol A.

    • Method 2 (Dilution): Dilute the reaction mixture 5-fold with EtOAc. Wash with water.[1][6][8] Warning: If you do not dilute enough, THF will act as a phase transfer agent, dragging water into your organic layer and preventing separation.

Troubleshooting & Optimization

IssueDiagnosisCorrective Action
Low Yield (Hydrolysis) Sulfonyl chloride reacted with moisture in the solvent.Ensure solvent is anhydrous.[1] Increase sulfonyl chloride equivalents (1.2 eq). Switch to DCM (less hygroscopic than THF).
"Oiling Out" Product is trapped in the amine salt gum.Switch from TEA to Pyridine (solvent/base).[9] Or, use a biphasic system (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) with

.
Disulfonylation Formation of

.
Excess sulfonyl chloride or high temperature. Maintain strict 0°C during addition. Avoid large excess of reagent.[6]
Emulsions (THF) THF not removed/diluted sufficiently during workup.Saturate the aqueous layer with NaCl (Brine) to force phase separation ("Salting out").

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008 , 10, 31-36.

  • Mechanism of Sulfonylation: King, J. F., et al. "Mechanism of hydrolysis of alkanesulfonyl chlorides." J. Am. Chem. Soc., 1992 , 114(5), 1743–1749.

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chem., 2011 , 13, 854-862.

  • Practical Synthesis Guide: "Sulfonamide Synthesis via Sulfonyl Chlorides." Organic Chemistry Portal.

Sources

preparing N-benzyl-2,5-dimethoxybenzenesulfonamide for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of N-benzyl-2,5-dimethoxybenzenesulfonamide for Biological Screening

Executive Summary & Scientific Rationale

This guide details the synthesis, purification, and formulation of N-benzyl-2,5-dimethoxybenzenesulfonamide , a scaffold of significant interest in neuropharmacology and antimicrobial research.

Why this molecule? The 2,5-dimethoxybenzene moiety is a privileged pharmacophore, historically associated with high affinity for Serotonin 5-HT2A and 5-HT2C receptors (e.g., the 2C-X and DOx series of phenethylamines). By linking this core to a benzyl group via a sulfonamide tether (rather than the traditional ethylamine), researchers can probe distinct chemical spaces. Unlike amides, the sulfonamide bond offers enhanced metabolic stability against peptidases and unique hydrogen-bonding geometry, making it a critical candidate for Structure-Activity Relationship (SAR) libraries targeting CNS disorders or bacterial folate pathways.

Chemical Synthesis Protocol

Objective: Isolate high-purity (>98%) compound suitable for HTS (High-Throughput Screening). Method: Nucleophilic Substitution (Schotten-Baumann conditions).

Reaction Scheme & Mechanism

The synthesis relies on the nucleophilic attack of benzylamine on the electrophilic sulfur of 2,5-dimethoxybenzenesulfonyl chloride. A non-nucleophilic base (Triethylamine) acts as an HCl scavenger to drive the equilibrium forward.

SynthesisWorkflow Start Reagents: 2,5-dimethoxybenzenesulfonyl chloride + Benzylamine Reaction Reaction: DCM, Et3N, 0°C to RT (2-4 Hours) Start->Reaction Mix under N2 Quench Quench/Workup: 1. 1N HCl Wash (Remove amine) 2. NaHCO3 Wash (Remove acid) 3. Brine/Dry Reaction->Quench TLC Monitoring Purify Purification: Recrystallization (EtOH/Water) Quench->Purify Crude Isolation Final Final Product: White Crystalline Solid >98% Purity Purify->Final QC Validation

Figure 1: Synthetic workflow for N-benzyl-2,5-dimethoxybenzenesulfonamide.

Step-by-Step Procedure

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 equiv, MW: 236.67)[1]

  • Benzylamine (1.1 equiv, MW: 107.15)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add 2,5-dimethoxybenzenesulfonyl chloride (500 mg, 2.11 mmol)  and dissolve in 10 mL anhydrous DCM .
    
  • Activation: Cool the solution to 0°C using an ice bath. Add TEA (440 µL, 3.16 mmol) .

  • Addition: Add Benzylamine (253 µL, 2.32 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; slow addition prevents side reactions.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The sulfonyl chloride spot (

      
      ) should disappear; product spot (
      
      
      
      ) will appear.
  • Workup (The "Self-Validating" Wash):

    • Dilute with 20 mL DCM.

    • Wash 1 (Acidic): Wash with 1N HCl (15 mL) . Rationale: This protonates unreacted benzylamine/TEA, forcing them into the aqueous layer.

    • Wash 2 (Basic): Wash with Sat. NaHCO3 (15 mL) . Rationale: Neutralizes residual acid and removes any hydrolyzed sulfonic acid byproducts.

    • Wash 3: Brine (15 mL). Dry organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize the crude off-white solid from hot Ethanol/Water (9:1). Cool slowly to 4°C to yield white needles.

Quality Control (QC) for Screening

Before biological application, the compound must pass strict QC to prevent false positives in HTS.

Table 1: QC Specifications

Parameter Acceptance Criteria Method Notes
Purity >95% (Ideal >98%) HPLC / LC-MS Impurities can cause off-target toxicity.
Identity Matches Structure 1H-NMR (DMSO-d6) Confirm 2,5-dimethoxy pattern.
Solvent <0.5% Residual 1H-NMR Residual DCM/EtOH is cytotoxic.

| Appearance | White Crystalline Solid | Visual | Yellowing indicates oxidation. |

Diagnostic NMR Peaks (DMSO-d6):

  • 
     3.70 - 3.80 ppm:  Two singlets (6H) corresponding to the two 
    
    
    
    groups.
  • 
     4.05 ppm:  Doublet (2H) for the benzylic 
    
    
    
    (couples to NH).
  • 
     7.0 - 7.5 ppm:  Aromatic protons (Multiplets).
    
  • 
     8.0 - 8.2 ppm:  Triplet (1H) for the Sulfonamide 
    
    
    
    (
    
    
    exchangeable).

Biological Preparation & Screening Protocol

Objective: Prepare a stable 10 mM stock solution for cellular or enzymatic assays.

Stock Solution Formulation

Sulfonamides are generally hydrophobic. Proper solubilization is critical to avoid "crash-out" during serial dilution.

  • Calculation:

    • MW of N-benzyl-2,5-dimethoxybenzenesulfonamide

      
      307.36  g/mol  .
      
    • To make 1 mL of 10 mM stock : Weigh 3.07 mg of powder.

  • Solubilization:

    • Add 1 mL of 100% DMSO (sterile, cell-culture grade).

    • Vortex for 30 seconds.

    • Visual Check: Solution must be perfectly clear. If turbid, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber tubes (to protect from light) and store at -20°C . Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Screening Workflow (Decision Tree)

ScreeningFlow Stock 10 mM DMSO Stock (-20°C) Dilution Intermediate Dilution (100µM in Media/Buffer) Stock->Dilution 1:100 Dilution PrecipCheck Precipitation Check (Microscopy/Nephelometry) Dilution->PrecipCheck Assay Execute Assay (e.g., 5-HT2A Binding) PrecipCheck->Assay Clear Solution Trouble Troubleshoot: Reduce Conc. or Add Surfactant (Tween-20) PrecipCheck->Trouble Precipitate Visible Data Data Analysis (IC50 / Ki Calculation) Assay->Data Trouble->Dilution Re-formulate

Figure 2: Biological screening decision tree ensuring solubility before data collection.

Assay Considerations
  • DMSO Tolerance: Ensure your assay (cell line or protein) tolerates the final DMSO concentration. Typically, final assay [DMSO] should be

    
     0.5% .
    
    • Example: Diluting the 10 mM stock 1:1000 into the assay well yields 10 µM compound and 0.1% DMSO .

  • Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: A known 5-HT2A antagonist (e.g., Ketanserin) or broad-spectrum sulfonamide depending on the target.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure DCM and reagents are strictly anhydrous.
Oily Product Impure BenzylamineRecrystallize product from EtOH/Water; scratch flask to induce nucleation.
Precipitation in Assay Hydrophobicity (LogP > 3)Sonicate stock; do not exceed 100 µM in aqueous buffer; add 0.01% Tween-20.
Cytotoxicity in Control Residual SolventDry solid under high vacuum (>24h) to remove trapped DCM/TEA.

References

  • Synthesis of Sulfonamides (Schotten-Baumann)

    • BenchChem. (2025).[2][3][4][5] Application Notes and Protocols for the Schotten-Baumann Reaction.

  • Pharmacology of 2,5-Dimethoxy Derivatives

    • Hansen, M., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry.
  • HTS Stock Preparation

    • Danaher Life Sciences.[6] Small Molecule Screening Process Steps: Compound Library Preparation.

  • Sulfonamide Biological Activity

    • PubChem.[7] N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide (Compound Summary).

Sources

microwave-assisted synthesis of N-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Efficiency Microwave-Assisted Synthesis of N-Substituted Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Traditional methods for synthesizing N-substituted sulfonamides, however, often involve harsh reagents, long reaction times, and significant energy consumption. This guide details the principles and protocols for microwave-assisted organic synthesis (MAOS), a transformative technology that dramatically accelerates the synthesis of these vital compounds. By leveraging direct, volumetric heating, MAOS offers a greener, faster, and more efficient alternative, enabling rapid library generation and accelerating the drug discovery pipeline.[1][2][3] This document provides a foundational understanding of microwave chemistry, detailed step-by-step protocols for a robust synthesis from sulfonic acids, comparative data, and expert troubleshooting advice.

The Rationale for Microwave Chemistry in Sulfonamide Synthesis

The power of microwave-assisted synthesis lies in its unique heating mechanism, which is fundamentally different from conventional conductive heating.[4][5]

1.1. Mechanism of Microwave Heating

Microwave energy directly interacts with polar molecules and ionic species within the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[5][6][7]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the synthesis, possess permanent dipoles. When subjected to the oscillating electric field of microwaves, these molecules attempt to align with the field.[7][8] This rapid, continuous reorientation creates intense molecular friction, which manifests as heat.

  • Ionic Conduction: If ions are present, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in collisions and generates heat.[5][6]

This process, known as dielectric heating, results in rapid, uniform, and volumetric heating of the reaction mixture from the inside out.[4][7] This is a stark contrast to conventional heating, where heat is slowly transferred from an external source through the vessel walls, creating a significant temperature gradient.[5]

G cluster_0 Conventional Heating cluster_1 Microwave Heating A External Heat Source (Oil Bath) B Reaction Vessel Wall A->B Conduction C Reaction Medium (Bulk) B->C Convection (Slow, Non-uniform) D Microwave Source (Magnetron) E Reaction Medium (Molecules & Ions) D->E Irradiation F Direct Volumetric Heating E->F Dielectric Heating (Rapid, Uniform)

Figure 1: Comparison of Conventional vs. Microwave Heating Mechanisms.

1.2. Core Advantages in Drug Discovery

The application of MAOS provides several compelling advantages for the synthesis of sulfonamide libraries:

  • Dramatic Speed Increase: Reactions that take hours or days via conventional heating can often be completed in minutes.[1][2] This is arguably the most significant advantage in a drug discovery setting, where rapid iteration is key.

  • Improved Yields and Purity: The rapid and uniform heating often minimizes the formation of by-products that can occur during prolonged exposure to high temperatures, leading to cleaner reactions and higher yields.[1][3][6]

  • Enhanced Reaction Control: Microwave power can be turned on and off instantly, providing precise control over the reaction that is not possible with the thermal inertia of conventional methods.[8]

  • Superheating Capabilities: In sealed microwave-safe vessels, solvents can be heated far beyond their atmospheric boiling points, allowing reactions to be performed at much higher temperatures, further accelerating reaction rates.[7]

  • Alignment with Green Chemistry: MAOS is an energy-efficient technology that often allows for a reduction in solvent volume, making it an environmentally sustainable choice.[4][6]

A Modern, Efficient Pathway: Synthesis from Sulfonic Acids

A highly effective microwave-assisted route avoids the need to handle unstable and often commercially unavailable sulfonyl chlorides. This method proceeds in two efficient microwave-irradiated steps: the activation of a stable sulfonic acid followed by amination.[9][10] This approach demonstrates broad substrate scope, tolerating a wide variety of aromatic, aliphatic, and heterocyclic sulfonic acids and amines.[9]

G Start Starting Materials: - Sulfonic Acid - Amine Step1 Step 1: Activation (Microwave Irradiation) Start->Step1 Intermediate Reactive Intermediate (Sulfonyl Triazine) Step1->Intermediate Step2 Step 2: Amination (Microwave Irradiation) Intermediate->Step2 + Amine, Base Workup Filtration & Workup Step2->Workup End Final Product: N-Substituted Sulfonamide Workup->End

Figure 2: General workflow for the two-step .

Detailed Experimental Protocol

This protocol is based on the highly successful method developed by De Luca and Giacomelli, which utilizes 2,4,6-trichloro-[2][4][9]-triazine (TCT) as an efficient activating agent.[9][10]

Materials & Equipment:

  • Monowave or multi-mode microwave reactor

  • Microwave-safe sealed reaction vials with stir bars

  • Sulfonic acid (1.0 mmol)

  • 2,4,6-trichloro-[2][4][9]-triazine (TCT, 0.4 equiv., 0.4 mmol)

  • Triethylamine (NEt₃, 1.2 equiv., 1.2 mmol)

  • Desired primary or secondary amine (1.1 equiv., 1.1 mmol)

  • Acetone (ACS grade)

  • Tetrahydrofuran (THF)

  • 2 M aqueous Sodium Hydroxide (NaOH)

  • Celite® for filtration

  • Standard laboratory glassware for workup

  • Rotary evaporator

Protocol: Two-Step Microwave Synthesis

Step 1: Activation of Sulfonic Acid

Causality: This step converts the stable sulfonic acid into a highly reactive sulfonyl triazine intermediate. TCT is an excellent activating agent for this purpose, and microwave irradiation ensures the reaction is completed in minutes rather than hours.[9] Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

  • Place the sulfonic acid (1.0 mmol), TCT (0.4 mmol), and a magnetic stir bar into a microwave-safe reaction vial.

  • Add acetone (e.g., 2 mL) and triethylamine (1.2 mmol).

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in the table below. The goal is to reach and hold the target temperature.

ParameterValue
Target Temperature80 °C
Hold Time20 minutes
StirringHigh
PowerDynamic (adjusts to maintain temp)

Step 2: Amination and Product Formation

Causality: The reactive intermediate formed in Step 1 readily couples with a wide range of amines. The second microwave step drives this reaction to completion rapidly at a mild temperature. The addition of NaOH ensures the reaction environment remains basic, facilitating the nucleophilic attack of the amine.

  • After the first irradiation step, allow the vessel to cool to a safe handling temperature (<50 °C).

  • Filter the cooled reaction mixture through a small plug of Celite to remove the precipitated triethylamine hydrochloride salt.

  • Transfer the filtrate to a new, clean microwave reaction vial.

  • To the filtrate, add the desired amine (1.1 mmol), THF (e.g., 0.25 mL), and the 2 M aqueous NaOH solution (1.2 equiv.).

  • Seal the vessel and place it back into the microwave reactor.

  • Irradiate the mixture using the following parameters:

ParameterValue
Target Temperature50 °C
Hold Time10 minutes
StirringHigh
PowerDynamic (up to 50 W)[11]

Step 3: Workup and Purification

  • After cooling, filter the reaction mixture through Celite again to remove any newly formed salts.[11]

  • Dilute the filtrate with a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the N-substituted sulfonamide.

  • Assess purity via TLC, LC-MS, or NMR. If necessary, further purification can be achieved by column chromatography or recrystallization.

Performance and Troubleshooting

The advantages of this microwave-assisted protocol over conventional methods are stark, providing a clear demonstration of its superiority in a research and development context.

Table 1: Comparison of Microwave vs. Conventional Heating for Sulfonamide Synthesis [10][11]

ParameterMicrowave-Assisted MethodConventional Heating
Total Reaction Time ~30 minutes12 - 24 hours
Typical Yield >90%60 - 75%
Energy Input Low, targetedHigh, inefficient
Process Complexity Simple, streamlinedMulti-step, requires isolation
Product Purity Generally highOften requires extensive purification

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 Inefficient Activation: Moisture in reagents/solvents can hydrolyze TCT.Ensure use of anhydrous acetone for Step 1.
Incorrect Stoichiometry: Insufficient TCT or triethylamine.Verify the equivalents of all reagents before starting.
Low Yield in Step 2 Sterically Hindered Amine: Bulky amines may react slower.Increase the hold time in Step 2 (e.g., to 20-30 minutes) or slightly increase the temperature (e.g., to 60-70 °C).
Poor Amine Nucleophilicity: Electron-deficient amines are less reactive.Consider a stronger base or a higher reaction temperature.
Incomplete Reaction Insufficient Microwave Power/Time: The reaction may not have reached the optimal thermal conditions.Confirm the microwave is calibrated and the temperature probe is functioning. Increase hold time in 10-minute increments.
Poor Stirring: Inhomogeneous heating can occur if the stir bar is not functioning correctly.Ensure the stir bar is coupled and spinning effectively throughout the irradiation process.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of N-substituted sulfonamides.[2] The protocols outlined in this guide offer a rapid, highly efficient, and scalable method that yields high-purity products while adhering to the principles of green chemistry.[1][4] By adopting this technology, research organizations can significantly shorten development timelines, reduce waste, and accelerate the discovery of novel sulfonamide-based therapeutics.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. Available at: [Link]

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development. Available at: [Link]

  • Sharma, U., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Future Pharmacology. Available at: [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Scribd. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Available at: [Link]

  • Patil, S. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10). Available at: [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]

  • Singh, P. P., et al. (2016). A Concise Review on Microwave Assisted Synthetic Approches of Sulfonamides. ResearchGate. Available at: [Link]

  • Mohamed, S. S., et al. (2012). Microwave Assisted one-pot Synthesis and Screening of some schiff's bases of Sulfanilamide. Journal of Chemical and Pharmaceutical Research, 4(5), 2512-2516. Available at: [Link]

  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 319–326. Available at: [Link]

  • Deshmukh, N. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • ANU Books. (n.d.). Role of Microwave in Pharmaceutical Sciences. Available at: [Link]

  • Henary, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(25), 14687–14717. Available at: [Link]

  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Taylor & Francis Online. Available at: [Link]

  • Gul, H. I., et al. (2017). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PubMed. Available at: [Link]

  • OUCI. (n.d.). Microwave-assisted synthesis of novel sulfonamide-based compounds bearing α-aminophosphonate and their antimicrobial properties. Available at: [Link]

  • Srivastava, P., & Srivastava, K. P. (2024). Microwave-assisted Expeditious Synthesis and Anti-microbial Evaluation of Novel Heterocyclic derivatives of Sulfonamides. IOSR Journal of Applied Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing N-benzyl-2,5-dimethoxybenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers encountering challenges in the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and improve reaction yields and product purity.

I. Reaction Overview and Mechanism

The synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide is typically achieved through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine in the presence of a base.[1] This reaction follows a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen by a base to yield the final sulfonamide product.[1]

dot digraph "Sulfonamide_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

"2,5-Dimethoxybenzenesulfonyl_Chloride" [label="2,5-Dimethoxybenzenesulfonyl\nChloride", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; "Benzylamine" [label="Benzylamine", shape=Mdiamond, style=filled, fillcolor="#F1F3F4"]; "Intermediate" [label="Tetrahedral Intermediate", style=filled, fillcolor="#FBBC05"]; "Product" [label="N-benzyl-2,5-dimethoxy-\nbenzenesulfonamide", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., Triethylamine)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chloride_Ion" [label="Chloride Ion (Cl⁻)"]; "Protonated_Base" [label="Protonated Base (e.g., Et₃NH⁺)"];

"2,5-Dimethoxybenzenesulfonyl_Chloride" -> "Intermediate" [label="Nucleophilic Attack"]; "Benzylamine" -> "Intermediate"; "Intermediate" -> "Product" [label="Chloride Elimination"]; "Intermediate" -> "Chloride_Ion"; "Product" -> "Protonated_Base" [label="Deprotonation"]; "Base" -> "Protonated_Base"; } } Caption: Simplified reaction pathway for sulfonamide formation.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide, providing potential causes and actionable solutions.

Question 1: Why is my yield of N-benzyl-2,5-dimethoxybenzenesulfonamide consistently low?

Low yields can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[2]

Potential CauseRecommended Solution
Degradation of 2,5-dimethoxybenzenesulfonyl chloride Sulfonyl chlorides are sensitive to moisture and can hydrolyze over time.[2] It is recommended to use a fresh bottle or purify the existing stock. The purity can be confirmed using techniques like NMR.[3]
Poor reactivity of benzylamine While benzylamine is generally a reactive primary amine, its nucleophilicity can be affected by impurities. Ensure the benzylamine used is of high purity.
Suboptimal reaction temperature The reaction is often initiated at 0°C and then allowed to warm to room temperature.[2] If the reaction is sluggish, gentle heating may be required, but this should be monitored carefully to avoid decomposition.[2]
Incorrect base or stoichiometry A weak base may not effectively neutralize the HCl generated during the reaction, leading to the protonation of benzylamine and halting the reaction. Triethylamine or pyridine are commonly used bases.[3] Using an appropriate excess of the base (e.g., 1.5 equivalents) is also crucial.[3] A study on a similar synthesis found that using 0.5 equivalents of LiOH·H₂O at 0-5°C can lead to excellent yields in a short time.[4]
Inadequate reaction time The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure it has gone to completion.[5]
Side reactions The formation of byproducts can consume starting materials and lower the yield of the desired product.[1]
Question 2: What are the common impurities I should look out for, and how can I remove them?

The primary impurities are typically unreacted starting materials and byproducts from side reactions.

ImpurityIdentificationRemoval Method
Unreacted 2,5-dimethoxybenzenesulfonyl chloride Can be detected by TLC.Can be removed during the aqueous workup, as it will hydrolyze to the corresponding sulfonic acid, which is water-soluble.
Unreacted benzylamine Can be detected by TLC.Can be removed by washing the organic layer with a dilute acid solution (e.g., 1N HCl) during the workup.[6]
Di-sulfonylation product (bis(2,5-dimethoxybenzenesulfonyl)benzylamine) This can occur if the primary sulfonamide product is deprotonated and reacts with another molecule of the sulfonyl chloride.This side reaction can be minimized by the slow, dropwise addition of the sulfonyl chloride to the amine solution at a low temperature.[3] Purification can be achieved through column chromatography.[7]
Hydrolysis product (2,5-dimethoxybenzenesulfonic acid) Formed from the reaction of the sulfonyl chloride with water.Can be removed by washing the organic layer with a basic solution (e.g., saturated sodium bicarbonate) during the workup.
Question 3: I am having trouble with the purification of my product. What are the best practices?

Purification of N-benzyl-2,5-dimethoxybenzenesulfonamide can typically be achieved by recrystallization or column chromatography.[1]

  • Recrystallization: If the product "oils out" or is a sticky solid, it often indicates the presence of impurities preventing crystallization.[2] To address this, try dissolving the crude product in a minimal amount of a hot solvent and then slowly cooling it. If crystals do not form, adding a seed crystal of the pure product can initiate crystallization.[2]

  • Column Chromatography: This is a reliable method for separating the desired product from impurities.[7] A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[8]

dot digraph "Purification_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];

"Crude_Product" [label="Crude Product", style=filled, fillcolor="#F1F3F4"]; "Recrystallization" [label="Recrystallization", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Column_Chromatography" [label="Column Chromatography", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pure_Product" [label="Pure N-benzyl-2,5-dimethoxy-\nbenzenesulfonamide", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purity_Analysis" [label="Purity Analysis (TLC, HPLC, NMR)", style=filled, fillcolor="#FBBC05"];

"Crude_Product" -> "Recrystallization"; "Crude_Product" -> "Column_Chromatography"; "Recrystallization" -> "Pure_Product"; "Column_Chromatography" -> "Pure_Product"; "Pure_Product" -> "Purity_Analysis"; } Caption: General purification workflow for N-benzyl-2,5-dimethoxybenzenesulfonamide.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when working with the reagents involved?

  • 2,5-Dimethoxybenzenesulfonyl chloride: This is a corrosive solid and should be handled with care in a fume hood.[9] It is also moisture-sensitive.[10]

  • Benzylamine: This is a corrosive liquid and should be handled in a well-ventilated area.

  • Chlorosulfonic acid and Thionyl chloride (used in the synthesis of the sulfonyl chloride): These are highly corrosive and react violently with water.[11] They should be handled with extreme caution in a fume hood.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Can alternative solvents or bases be used in this synthesis?

Yes, while dichloromethane (DCM) is a common solvent, other anhydrous solvents like tetrahydrofuran (THF) can also be used.[12] Alternative bases such as pyridine or even aqueous potassium carbonate have been successfully employed in similar sulfonamide syntheses.[12]

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques is recommended:[8]

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

IV. Experimental Protocol

This is a general protocol and may require optimization for specific laboratory conditions.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).[5]

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.[3]

2. Addition of Sulfonyl Chloride:

  • Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.[3]

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.[3]

3. Reaction Monitoring:

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.[3]

  • Monitor the reaction progress by TLC until the starting amine is consumed.[5]

4. Workup:

  • Once the reaction is complete, cool the mixture to 0°C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Transfer the mixture to a separatory funnel and extract the product with DCM.[1]

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]

5. Purification:

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1][5]

V. References

  • Benchchem. Technical Support Center: Optimization of Sulfonamide Synthesis.

  • Benchchem. Troubleshooting common issues in sulfonamide synthesis reactions.

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O.

  • CN1434029A - 2,5-dimethoxy-4-ethyl benzaldehyde sulfide and preparation process and use thereof - Google Patents.

  • Sulfonamide (medicine) - Wikipedia.

  • 2,5-Dimethoxybenzenesulfonyl chloride 98 1483-28-9 - Sigma-Aldrich.

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines.

  • Sulfonamides Side Effects PDF - Picmonic.

  • List of Sulfonamides + Uses, Types & Side Effects - Drugs.com.

  • Benchchem. optimizing reaction conditions for sulfonylation.

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society.

  • N-(3,4-dimethoxyphenyl)benzenesulfonamide synthesis protocol - Benchchem.

  • 2,5-Dimethoxybenzenesulfonyl chloride - CymitQuimica.

  • Synthesis of 2,5-dimethoxybenzyl chloride - PrepChem.com.

  • Benzenesulfonamide - The Royal Society of Chemistry.

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide - PMC.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists - PubMed.

  • 2,5-Dimethoxybenzenesulfonyl chloride | 1483-28-9 - Manchester Organics.

  • CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride - CymitQuimica.

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N.

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure.

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure.

  • The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate.

  • N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide | C21H21NO4S - PubChem.

  • Strategies for the synthesis of N‐benzyl sulfonamides. - ResearchGate.

  • Synthesis of N-benzylindole - PrepChem.com.

  • WO2013072933A2 - Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide - Google Patents.

  • 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem.

  • Technical Support Center: Purification of 2-amino-N-benzyl-5-hydroxybenzamide - Benchchem.

Sources

solubility of N-benzyl-2,5-dimethoxybenzenesulfonamide in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-benzyl-2,5-dimethoxybenzenesulfonamide

Executive Summary: The Solubility Profile

N-benzyl-2,5-dimethoxybenzenesulfonamide is a lipophilic sulfonamide. Its structure features a polar sulfonamide core flanked by two hydrophobic domains: a benzyl ring and a dimethoxy-substituted benzene ring. This "hydrophobic sandwich" creates significant solubility challenges in aqueous media.

Solvent SystemSolubility RatingEstimated Max Conc.Usage Recommendation
Pure DMSO High > 20 mg/mL (~65 mM)Primary Stock. Ideal for long-term storage at -20°C.
Ethanol (100%) Moderate ~5–10 mg/mLAlternative stock, but evaporation risks concentration accuracy.
PBS / Water Very Low < 0.1 mg/mL (< 300 µM)Assay Buffer. Prone to "crashing out" (precipitation) upon direct dilution.
DMSO:PBS (1:4) Low ~0.2 mg/mLWorking Solution. Requires careful intermediate dilution.

Critical Warning: This compound exhibits "brick dust" behavior. It dissolves readily in organic solvents but precipitates immediately if a high-concentration DMSO stock is added rapidly to water.

Part 1: Preparation of Stock Solutions (DMSO)

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) for long-term storage.

The Protocol
  • Weighing: Weigh the solid compound into a glass vial. Avoid plastic microfuge tubes for initial weighing to prevent static charge loss.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%) to the vial.

    • Why Anhydrous? DMSO is hygroscopic.[1] Absorbed water (even 1-2%) can significantly decrease the solubility of sulfonamides over time, leading to "mystery precipitation" in your freezer [1].

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • If solid remains:[2] Sonicate in a water bath at room temperature for 5 minutes.

    • If still stubborn: Warm the solution to 37°C for 5–10 minutes. The sulfonamide hydrogen bond network requires thermal energy to break initially.

  • Storage: Aliquot into amber glass vials or high-quality polypropylene tubes. Store at -20°C.

Part 2: Aqueous Dilution (The "Crash-Out" Danger Zone)

The Problem: Direct dilution of a 50 mM DMSO stock into an aqueous buffer (e.g., 1:1000 dilution) often causes the compound to precipitate as a fine suspension, which is invisible to the naked eye but destroys assay reproducibility.

The Solution: Use the Intermediate Dilution Method to step down the hydrophobicity gradient.

Visual Workflow: The Kinetic Solubility Pathway

DilutionProtocol cluster_0 Safe Zone Stock DMSO Stock (50 mM) Inter Intermediate Step (10x Conc in 10% DMSO) Stock->Inter 1:10 Dilution into Buffer Precip PRECIPITATION (Assay Failure) Stock->Precip Direct 1:1000 Dilution into Buffer Final Final Assay Well (1x Conc, 1% DMSO) Inter->Final 1:10 Dilution into Buffer

Figure 1: The Intermediate Dilution Method prevents the "solvent shock" that causes rapid precipitation.

Step-by-Step Dilution Protocol
  • Prepare Buffer: Ensure your PBS or assay buffer is at room temperature or 37°C. Cold buffer accelerates precipitation.

  • Intermediate Step (10x):

    • Dilute your DMSO stock 1:10 into the assay buffer (e.g., 10 µL stock + 90 µL buffer).

    • Result: This creates a solution with 10% DMSO.[3] The high co-solvent concentration keeps the lipophilic benzyl/methoxy groups solvated.

  • Final Step (1x):

    • Dilute the Intermediate solution 1:10 into the final assay wells.

    • Result: Final DMSO concentration is 1%, which is generally tolerated by most enzymatic and cell-based assays [2].

Part 3: Troubleshooting & FAQs
Q1: My DMSO stock froze at room temperature. Is it ruined?

A: No. Pure DMSO has a freezing point of 18.5°C (65°F). If your lab is cool, the stock will solidify. This actually indicates high purity (low water content).

  • Fix: Hold the vial in your hand or a 37°C water bath until liquid. Vortex before use to ensure no concentration gradients formed during freezing [3].

Q2: I see a cloudy precipitate immediately upon adding water. What now?

A: You have exceeded the Kinetic Solubility Limit .

  • Immediate Fix: Sonicate the cloudy solution for 10 minutes. Sometimes this creates a stable supersaturated solution sufficient for short-term assays.

  • Root Cause Fix: You must lower the final concentration or increase the DMSO percentage. If your assay allows, add a solubilizing agent like Tween-80 (0.01%) or Pluronic F-127 to the assay buffer before adding the compound. These surfactants sequester the lipophilic benzyl tail [4].

Q3: Can I use Ethanol instead of DMSO?

A: Only if necessary. While N-benzyl-2,5-dimethoxybenzenesulfonamide is moderately soluble in ethanol, ethanol is volatile.

  • Risk:[4][5] Repeated opening of an ethanol stock vial leads to evaporation, increasing the concentration over time and skewing IC50 data. DMSO is non-volatile and more stable for calibration.

Q4: The compound "oiled out" instead of dissolving. Why?

A: This is common with methoxy-substituted aromatics in the presence of trace water. The compound forms a liquid-liquid phase separation rather than a crystal precipitate.

  • Fix: This indicates your DMSO is "wet." Discard the stock. Prepare a fresh stock using a new, sealed bottle of anhydrous DMSO.

Part 4: Decision Tree for Handling Precipitation

Use this logic flow when encountering solubility failures during assay preparation.

Troubleshooting Start Issue: Visible Precipitate in Aqueous Buffer CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Likely Insoluble. Reduce Conc. CheckConc->HighConc Yes LowConc Check DMSO % CheckConc->LowConc No CheckDMSO Is DMSO < 1%? LowConc->CheckDMSO IncreaseDMSO Increase DMSO to 2-5% (If assay tolerates) CheckDMSO->IncreaseDMSO Yes Sonicate Sonicate 10 mins @ 37°C CheckDMSO->Sonicate No (Already >1%) IncreaseDMSO->Sonicate AddSurfactant Add 0.01% Tween-80 or BSA to Buffer Success Clear Solution (Proceed) AddSurfactant->Success Dissolved Fail Compound Unsuitable for this Buffer AddSurfactant->Fail Precipitate Persists Sonicate->AddSurfactant Still Cloudy Sonicate->Success Dissolved

Figure 2: Troubleshooting logic for recovering precipitated samples.

References
  • BenchChem Technical Protocols. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • SelleckChem Technical Support. (2024). Frequently Asked Questions: Compound Solubility and Handling. Retrieved from

  • American Chemical Society. (2021). Dimethyl Sulfoxide (DMSO) Properties and Handling.[1][5][6][7][8] Retrieved from

  • Cayman Chemical. (2024). Product Insert: BTS (N-Benzyl-p-toluenesulfonamide) Solubility Data. (Used as structural analog reference). Retrieved from

  • Sigma-Aldrich. (2024). N-Benzyl-2,4-dinitrobenzenesulfonamide Product Sheet. (Used as structural analog reference). Retrieved from

Sources

Technical Support Center: Sulfonyl Chloride Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Sulfonyl Chlorides During Coupling Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Kinetic Race

Welcome to the Technical Support Center. You are likely here because your sulfonylation reaction yielded the corresponding sulfonic acid (


) instead of the desired sulfonamide or sulfonate ester.

The Core Problem: Sulfonyl chlorides (


) are hard electrophiles that face a kinetic competition every time you run a reaction. They are "racing" to react with your desired nucleophile (amine/alcohol) while simultaneously being hunted by water.
  • Pathway A (Desired):

    
    
    
  • Pathway B (Parasitic):

    
    
    

To win this race, you must manipulate the reaction rate ratio (


). The guide below details how to tip the scales in your favor using two distinct methodological philosophies.

Module 1: The Anhydrous Workflow (Organic Phase)

Best for: Valuable amines, moisture-sensitive substrates, and standard medicinal chemistry.

In this system, we attempt to reduce the concentration of water


 to near zero, making Pathway B statistically impossible.
Critical Parameters
ParameterRecommendationTechnical Rationale
Solvent DCM, THF, or DMF (Anhydrous)DCM is preferred due to ease of workup. DMF is necessary for polar substrates but difficult to dry completely.
Base

(TEA) or DIPEA
Acts as an HCl scavenger. Must be used in excess (1.2 - 1.5 equiv).
Catalyst DMAP (0.1 equiv)Warning: DMAP forms a hyper-electrophilic

-sulfonylpyridinium salt. If any water is present, DMAP will catalyze hydrolysis faster than the background rate.
Temp

Start cold to suppress the hydrolysis rate, which generally has a lower activation energy than aminolysis.
Step-by-Step Protocol
  • Dry Your Glassware: Flame-dry or oven-dry flask under

    
     or Ar atmosphere.
    
  • Solvent Prep: Use commercially available anhydrous solvents or dry over activated 4Å molecular sieves for 24 hours.

  • The "Cold Addition" (Crucial Step):

    • Dissolve the amine and base (TEA/DIPEA) in the solvent.

    • Cool to

      
      .
      
    • Add the sulfonyl chloride slowly (dropwise if liquid, portion-wise if solid).

    • Why? The reaction is exothermic. Heat spikes increase the rate of side reactions (hydrolysis via trace moisture).

  • Monitoring: Check TLC after 1 hour. If starting material remains, warm to Room Temp (RT).

Visualizing the Mechanism & DMAP Risk

The following diagram illustrates the competing pathways and the "double-edged sword" nature of DMAP catalysis.

G Substrate Sulfonyl Chloride (R-SO2Cl) Intermediate Sulfonyl-Pyridinium Intermediate (Hyper-Electrophile) Substrate->Intermediate Fast activation Product Sulfonamide (Desired) Substrate->Product Slow Direct Attack DMAP DMAP Catalyst DMAP->Intermediate Intermediate->Product Pathway A (Dry Conditions) Waste Sulfonic Acid (Hydrolysis) Intermediate->Waste Pathway B (Wet Conditions) Amine Amine (R-NH2) Amine->Product Water Trace Water Water->Waste

Figure 1: DMAP activates the sulfonyl chloride, creating a species that is highly reactive toward both amines and water. In wet conditions, DMAP accelerates hydrolysis.

Module 2: The Schotten-Baumann Workflow (Biphasic)

Best for: Inorganic salts of amines, large-scale synthesis, and "wet" amines.

It seems counter-intuitive to add water to prevent hydrolysis, but this method relies on interfacial kinetics . The reaction happens at the interface of an organic solvent and water.

Why It Works
  • Nucleophilicity: Under basic aqueous conditions (

    
    ), the amine is kept in its free-base form (highly nucleophilic).
    
  • Selectivity: The rate constant for the reaction of

    
     with a primary amine (
    
    
    
    ) is often orders of magnitude higher than with water (
    
    
    ), provided the phases are well-mixed.
Step-by-Step Protocol
  • The Aqueous Phase: Dissolve the amine (or amine hydrochloride salt) in 1N NaOH (or saturated

    
     for sensitive substrates).
    
  • The Organic Phase: Dissolve the sulfonyl chloride in DCM, THF, or Toluene.

  • The Mixing:

    • Combine the two phases.

    • Stir Vigorously: This is the most critical variable. You need to maximize the surface area between the phases.

  • Reaction Control: Keep the temperature

    
    . Hydrolysis has a higher temperature coefficient than aminolysis; keeping it cold favors the amine.
    

Module 3: Troubleshooting & FAQs

Q1: My sulfonyl chloride is a solid and looks "wet" or sticky. Can I still use it?

A: It has likely partially hydrolyzed to sulfonic acid, which is hygroscopic (attracts water).

  • Diagnosis: Run a TLC.[1][2] Sulfonyl chlorides are non-polar (high

    
     in Hex/EtOAc). Sulfonic acids are very polar (baseline/low 
    
    
    
    ).
  • Fix: If impure, dissolve in DCM and wash rapidly with ice-cold 5%

    
    , then brine, dry over 
    
    
    
    , and concentrate. Use immediately.
Q2: I added DMAP to improve yield, but my yield dropped. Why?

A: You likely had trace moisture. As shown in Figure 1, DMAP makes the electrophile too hot. If the amine is sterically hindered (slow to attack), the "activated" intermediate will sit around waiting for a nucleophile. If your solvent has 50 ppm water, the water will win.

  • Solution: Remove DMAP. If the reaction is slow, heat to

    
     in strictly anhydrous conditions rather than catalyzing at RT.
    
Q3: Can I use alcohols instead of amines?

A: Yes, but alcohols are worse nucleophiles than amines.

  • Adjustment: You must use anhydrous conditions (Module 1). Schotten-Baumann (Module 2) rarely works for alcohols because hydroxide (in the water phase) is a better nucleophile than the alcohol, leading to hydrolysis.

Q4: How do I remove the hydrolyzed byproduct (Sulfonic Acid)?

A: Fortunately, this is easy.

  • Protocol: Sulfonic acids (

    
    ) are highly water-soluble and form salts with bases.
    
  • Action: Perform a basic wash (1M NaOH or sat.

    
    ) during workup. The sulfonamide product stays in the organic layer; the sulfonic acid goes to the aqueous waste.
    

Decision Matrix: Which Method to Choose?

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Select Protocol SubstrateType Is your Nucleophile an Amine or Alcohol? Start->SubstrateType AminePath Amine SubstrateType->AminePath Amine AlcoholPath Alcohol SubstrateType->AlcoholPath Alcohol Solubility Is the Amine Water Soluble? AminePath->Solubility Anhydrous Use Module 1 (Anhydrous DCM/TEA) AlcoholPath->Anhydrous Mandatory Solubility->Anhydrous No (Lipophilic) Schotten Use Module 2 (Schotten-Baumann) Solubility->Schotten Yes (Hydrophilic/Salt)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on nucleophile type and solubility.

References

  • Mechanism of Hydrolysis: Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Schotten-Baumann Protocol: BenchChem Technical Notes. (2025).[1][3][4][5][6] A Detailed Protocol for the Schotten-Baumann Reaction. Link

  • DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link

  • pH Independence in Specific Derivatives: Fontana, A., et al. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. Organic Letters. Link

  • Purification Strategies: Purification of Laboratory Chemicals (8th Edition). (2017).[6] Butterworth-Heinemann. (Standard Reference Text).

Sources

removing unreacted benzylamine from sulfonamide product

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and procedural advice for a common challenge in sulfonamide synthesis: the removal of unreacted benzylamine from the final product. As a basic starting material, excess benzylamine frequently contaminates the crude product, complicating purification and analysis. This document offers field-proven solutions, grounded in chemical principles, to ensure the isolation of high-purity sulfonamides.

Fundamental Principles: The Key to Separation

The successful separation of a sulfonamide product from residual benzylamine hinges on the significant difference in their acid-base properties.

  • Benzylamine is a primary amine and acts as a base. Its conjugate acid, the benzylammonium ion, has a pKa of approximately 9.3.[1][2][3][4] This means that in an aqueous solution with a pH significantly below 9.3, benzylamine will be protonated, forming a water-soluble salt (C₆H₅CH₂NH₃⁺).

  • Sulfonamides (R-SO₂NH-R') are generally weakly acidic. The pKa of the N-H proton can vary widely (from 6 to 11) depending on the electronic nature of the 'R' groups, but it is typically much less basic than benzylamine.[5][6]

This pKa differential is the cornerstone of the most common purification strategy: liquid-liquid extraction with an acidic aqueous solution.

Method Selection Guide

Choosing the appropriate purification method depends on the scale of your reaction, the properties of your sulfonamide product, and the equipment available. Use the following decision tree to guide your strategy.

G Purification Method Decision Tree cluster_start cluster_properties cluster_methods cluster_checks start Start: Crude Product (Sulfonamide + Benzylamine) product_state Is the product an isolable solid? acid_stability Is the product stable to dilute acid? start->acid_stability product_state->acid_stability  No recrystallization Recrystallization product_state->recrystallization  Yes extraction Perform Acid Wash (Liquid-Liquid Extraction) acid_stability->extraction  Yes scavenger Use Scavenger Resin acid_stability->scavenger  No purity_check1 Check Purity (TLC/NMR) extraction->purity_check1 chromatography Column Chromatography end_point Pure Sulfonamide chromatography->end_point purity_check2 Check Purity (TLC/NMR) recrystallization->purity_check2 scavenger->end_point (Filtration) purity_check1->product_state  (Alternative path for solids) purity_check1->chromatography  Impure purity_check1->end_point  Pure purity_check2->chromatography  Impure purity_check2->end_point  Pure

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My crude NMR shows a significant amount of benzylamine. What is the fastest and most common removal method?

A: The most direct method is an acidic aqueous wash (liquid-liquid extraction). Dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and wash it several times with a dilute acid, such as 1M hydrochloric acid (HCl).[7] The basic benzylamine will be protonated to form its water-soluble hydrochloride salt and partition into the aqueous layer, while your neutral or weakly acidic sulfonamide product remains in the organic layer.

Q2: I performed a 1M HCl wash, but my product is still contaminated with benzylamine. What could have gone wrong?

A: There are several possibilities:

  • Insufficient Washing: One wash may not be enough if there is a large excess of benzylamine. Perform at least two to three washes with the acid solution.

  • Incorrect pH: The pH of the aqueous layer must be sufficiently acidic (ideally pH < 4) to ensure full protonation of the benzylamine.[7] Check the pH of the aqueous layer after the first wash and add more acid if necessary.

  • Product Basicity: Your sulfonamide product might have a basic functional group, causing it to also partition into the acidic aqueous layer. If this is the case, you will need to re-basify the aqueous layer and re-extract your product, though this complicates the separation. Chromatography or scavenger resins would be better alternatives.

Q3: My sulfonamide product is sensitive to strong acids and may degrade. Can I still use an extraction method?

A: Yes. Instead of a strong acid like HCl, you can use a milder acidic solution. A wash with a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, can be effective.[8] Alternatively, a 10% aqueous solution of copper (II) sulfate can be used; it complexes with the amine and pulls it into the aqueous phase, which turns a characteristic purple color.[7] If your product is extremely sensitive, non-extractive methods like column chromatography or scavenger resins are recommended.

Q4: What are scavenger resins, and are they suitable for my experiment?

A: Scavenger resins are solid-supported reagents designed to react with and bind specific types of molecules, effectively removing them from solution.[9] For removing benzylamine, an isocyanate- or aldehyde-functionalized resin is highly effective, as it will covalently bind the primary amine.[10] You simply stir the resin with your crude product solution, and then remove the resin-bound benzylamine by filtration. This method is exceptionally clean and avoids aqueous workups entirely, making it ideal for both small-scale and high-throughput synthesis.[9][11]

In-Depth Troubleshooting & Purification Guides

Method 1: Liquid-Liquid Extraction (Acid Wash)

This is the workhorse method for removing basic impurities. Its effectiveness relies on the differential partitioning of the neutral product and the protonated amine salt between two immiscible liquid phases.

G Workflow for Acid Wash Extraction cluster_setup Setup cluster_extraction Extraction cluster_separation Separation cluster_purification Final Purification a Dissolve Crude Product (Sulfonamide + Benzylamine) in Organic Solvent (e.g., EtOAc) b Transfer to Separatory Funnel a->b c Add 1M HCl (aq) b->c d Shake & Vent Funnel c->d e Allow Layers to Separate d->e f Drain Aqueous Layer (Contains Benzylammonium Chloride) e->f g Collect Organic Layer (Contains Sulfonamide Product) e->g h Wash Organic Layer with Brine g->h i Dry over Na₂SO₄, Filter h->i j Evaporate Solvent i->j k Pure Sulfonamide j->k

Caption: General workflow for purification via acid wash.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-3) one or two more times to ensure complete removal of benzylamine.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (to neutralize any residual acid) and then with saturated sodium chloride (brine) to remove bulk water.

  • Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified sulfonamide.[12]

Troubleshooting:

  • Emulsion Formation: An emulsion (a stable mixture of the organic and aqueous layers) can form, preventing clear separation. To break it, add a small amount of brine and swirl gently, or filter the entire mixture through a pad of Celite.

  • Product Precipitation: If your sulfonamide is weakly basic, it might precipitate at the interface. If this occurs, consider using a larger volume of organic solvent or switching to a different purification method.

Method 2: Silica Gel Column Chromatography

When acidic extraction is insufficient or inappropriate, column chromatography provides a high-resolution purification alternative.

Causality Behind the Choice: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Because benzylamine is polar and basic, it interacts strongly with the acidic silanol groups on the surface of standard silica gel, often leading to significant peak tailing and poor separation.

Protocol & Optimization:

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: A non-polar/polar solvent system like hexanes/ethyl acetate is a good starting point.

  • Tackling Tailing: To mitigate the strong interaction between benzylamine and silica, add a small amount of a competitive base to your mobile phase.[13] A common and effective choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in the eluent. This additive neutralizes the acidic sites on the silica, allowing the benzylamine to elute more cleanly as a sharper peak, separate from your desired product.

  • Alternative Stationary Phase: For particularly challenging separations, consider using an amine-functionalized silica column.[13] These columns provide a less acidic environment, which is much more conducive to purifying basic compounds.

Method 3: Scavenger Resins

This modern approach offers a highly selective and simple purification workflow, eliminating the need for extractions or chromatography.

Mechanism of Action: You select a polymer-bound reagent (resin) that has a functional group designed to react irreversibly with the impurity you want to remove. For benzylamine, a primary amine, resins with electrophilic functional groups are ideal.

Protocol:

  • Resin Selection: Choose a resin functionalized with an isocyanate or an aldehyde group (e.g., polystyrene-bound benzaldehyde). These are highly effective at scavenging primary amines.[10]

  • Stoichiometry: Use a 2-3 fold molar excess of the resin's functional capacity relative to the amount of benzylamine you need to remove.

  • Scavenging: Dissolve the crude product in a suitable solvent (e.g., DCM, THF). Add the scavenger resin and stir the suspension at room temperature. Reaction times can vary from 1 to 24 hours.

  • Monitoring: Follow the disappearance of benzylamine from the solution by TLC or LC-MS.

  • Isolation: Once the reaction is complete, simply filter the mixture to remove the resin, which now has the benzylamine covalently attached. Wash the resin with a small amount of fresh solvent.

  • Workup: Combine the filtrate and washes, and evaporate the solvent to obtain the pure sulfonamide product.

Method 4: Recrystallization

If your sulfonamide product is a crystalline solid, recrystallization can be an excellent method for achieving high purity, provided the benzylamine impurity does not co-crystallize.

Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system in which your sulfonamide is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for sulfonamides include ethanol, isopropanol, or mixtures of these alcohols with water.[14][15]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude product.

  • Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the benzylamine impurity.[16]

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling. Re-heat the solution, add slightly more solvent, and allow it to cool more slowly.[14]

  • No Crystals Form: The solution may not be sufficiently saturated. Evaporate some of the solvent to increase the product concentration and try cooling again. Seeding the solution with a pure crystal of the product can also induce crystallization.[14]

Comparative Summary of Purification Methods

MethodProsConsBest For...
Liquid-Liquid Extraction Fast, inexpensive, scalable, effective for large amounts of impurity.Requires product to be acid-stable; can lead to emulsions; may not achieve >99% purity alone.Initial bulk purification of acid-stable sulfonamides.
Column Chromatography High resolution, can separate multiple components, applicable to most compounds.Slower, requires more solvent, can be challenging for basic compounds on standard silica.Achieving high purity (>99%); separating products from byproducts of similar polarity; when extraction fails.
Scavenger Resins Very high selectivity, simple filtration workup, no aqueous waste, excellent for automation.Resins can be expensive, requires stoichiometric excess, may require longer reaction times.High-purity compounds, parallel synthesis, acid-sensitive products, avoiding aqueous workups.
Recrystallization Can provide very high purity, scalable, cost-effective.Only applicable to solid products, potential for product loss in the mother liquor.Final purification step for solid sulfonamides to achieve analytical purity.

References

  • Wikipedia. (n.d.). Benzylamine. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved February 24, 2026, from [Link]

  • Scent.vn. (n.d.). Benzylamine (CAS 100-46-9). Retrieved February 24, 2026, from [Link]

  • Amerigo Scientific. (n.d.). ScavengePore Benzylamine, 200 - 400 µm. Retrieved February 24, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Retrieved February 24, 2026, from [Link]

  • PubMed. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. Retrieved February 24, 2026, from [Link]

  • ChemRxiv. (n.d.). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved February 24, 2026, from [Link]

  • Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). The pKa values of the sulfonamides investigated. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved February 24, 2026, from [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved February 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved February 24, 2026, from [Link]

  • Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Benzylamine sulfamation reaction scope. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved February 24, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Reddit. (2024). How to purify Benzylamine? Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2792391A - Process for the manufacture of sulfonamides.
  • ResearchGate. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved February 24, 2026, from [Link]

  • Reddit. (2015). Separation of Benzylamine and Benzamide mixture. Retrieved February 24, 2026, from [Link]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved February 24, 2026, from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • ResearchGate. (n.d.). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved February 24, 2026, from [Link]

Sources

Technical Support Center: Sulfonamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing sulfonamide synthesis. It synthesizes kinetic theory with practical troubleshooting to minimize reaction times and maximize yield.

Status: Operational | Topic: Reaction Kinetics & Selectivity | Audience: R&D Chemists

Core Directive: The Kinetic Bottleneck

Issue: Standard sulfonylation (Sulfonyl chloride + Amine) is often sluggish due to poor nucleophilicity or steric hindrance, leading to prolonged reaction times (12–24 hours) and competitive hydrolysis.

Technical Insight: The reaction rate follows a bimolecular mechanism (


). To optimize 

, we must enhance the electrophilicity of the sulfur center or the nucleophilicity of the amine.
Solution A: Nucleophilic Catalysis (The "Turbo" Method)

Mechanism: Pyridine alone acts primarily as a base/solvent. Adding 4-Dimethylaminopyridine (DMAP) introduces a nucleophilic catalytic cycle. DMAP attacks the sulfonyl chloride to form a highly reactive


-sulfonylpyridinium  intermediate. This intermediate is far more electrophilic than the parent chloride, allowing even poor nucleophiles (e.g., anilines) to react rapidly.
Interactive Workflow: The DMAP Catalytic Cycle

DMAP_Cycle SM1 Sulfonyl Chloride (R-SO2-Cl) Inter N-Sulfonylpyridinium Intermediate (Super-Electrophile) SM1->Inter Fast Attack Cat DMAP (Catalyst) Cat->Inter enters Prod Sulfonamide Product (R-SO2-NH-R') Inter->Prod Rapid Transfer Amine Amine Nucleophile (R'-NH2) Amine->Prod attacks Prod->Cat DMAP Regenerated

Figure 1: The DMAP catalytic cycle. The formation of the charged intermediate lowers the activation energy, significantly reducing reaction time.

Standard Protocol (Catalytic Acceleration):

  • Dissolve amine (1.0 equiv) in DCM or MeCN.

  • Add base (Et3N or Pyridine, 1.2–1.5 equiv) to scavenge HCl.

  • Add DMAP (0.1 equiv / 10 mol%). Crucial: Do not use stoichiometric DMAP unless the amine is extremely unreactive.

  • Cool to 0°C, then add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Warm to RT. Expected Time: 1–4 hours (vs. overnight).

Process Intensification: Microwave Synthesis

Issue: Thermal heating is inefficient for sterically hindered substrates, often leading to decomposition before product formation.

Technical Insight: Microwave irradiation provides direct dielectric heating. The polar transition state of the sulfonylation is selectively heated, often resulting in reaction rates 10–100x faster than conventional reflux.

Comparative Data: Thermal vs. Microwave
ParameterConventional ThermalMicrowave AssistedBenefit
Reaction Time 6 – 24 Hours5 – 20 MinutesHigh Throughput
Solvent DCM, THF, TolueneMeCN, Pyridine, WaterGreen Chemistry Compatible
Yield 60 – 85%85 – 98%Cleaner Profile
Side Products Hydrolysis commonMinimalKinetic Control

Protocol (Microwave):

  • Vial: 2–5 mL microwave vial.

  • Charge: Sulfonyl chloride (1.0 equiv), Amine (1.0 equiv), Pyridine (2.0 equiv).

  • Solvent: MeCN (dry).

  • Irradiate: 100–120°C for 10 minutes (High Absorption Level).

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), then brine.

Troubleshooting & Selectivity (FAQs)

Q1: I am seeing a "Bis-sulfonylation" impurity. How do I stop this?

Diagnosis: This occurs when the product (a sulfonamide) is deprotonated by excess base, becoming a nucleophile itself (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), which attacks a second equivalent of sulfonyl chloride. This is common with primary amines.[1]

Corrective Actions:

  • Stoichiometry Control: Use a slight excess of the amine (1.1 equiv) rather than the sulfonyl chloride. If the chloride is the limiting reagent, the second reaction cannot occur.

  • Temperature: Conduct the addition at -10°C to 0°C . The second sulfonylation has a higher activation energy; low temperature kinetically favors the mono-product.

  • Base Selection: Switch to a bulky base like 2,6-lutidine or DIPEA . These are sterically hindered and less likely to deprotonate the formed sulfonamide compared to Et3N.

  • Addition Order: Add the sulfonyl chloride slowly (syringe pump) to the amine. This ensures the amine is always in local excess.

Q2: My sulfonyl chloride is hydrolyzing before it reacts.

Diagnosis: This is a competition between aminolysis (reaction with amine) and hydrolysis (reaction with water). It is prevalent in Schotten-Baumann conditions (aqueous/organic biphasic systems).

Corrective Actions:

  • pH Optimization: Maintain pH 8–10.

    • pH < 7:[2] Amine is protonated (

      
      ) and non-nucleophilic. Hydrolysis dominates.
      
    • pH > 11: Hydroxide concentration is too high, attacking the sulfonyl chloride directly.

  • Phase Transfer Catalysis: If using a biphasic system (Water/DCM), add a quaternary ammonium salt (e.g., TBAB) to shuttle the sulfonyl chloride into the organic phase where hydrolysis is minimized.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Q1 Is the reaction too slow? Start->Q1 Q2 Is the amine sterically hindered? Q1->Q2 Yes Q3 Are you seeing Bis-Sulfonylation? Q1->Q3 No (Impurity issue) Sol1 Add DMAP (10 mol%) or N-Methylimidazole Q2->Sol1 No (Electronic issue) Sol2 Switch to Microwave (120°C, 10 min) Q2->Sol2 Yes (Steric issue) Sol3 Reduce Base Strength Use 1.2 eq Amine Cool to 0°C Q3->Sol3 Yes Q4 Is SM remaining but Sulfonyl Chloride gone? Q3->Q4 No Sol4 Hydrolysis Issue: Dry Solvents or Adjust pH to 8-9 Q4->Sol4 Yes

Figure 2: Decision matrix for troubleshooting common sulfonylation failures.

References & Authority

  • Nucleophilic Catalysis Mechanism:

    • S. V. Ley et al., "4-Dimethylaminopyridine (DMAP) as a Robust Catalyst." Journal of the Chemical Society, Perkin Transactions 1. (DMAP accelerates sulfonylation via the

      
      -sulfonylpyridinium ion).
      
  • Microwave Acceleration:

    • C. O. Kappe, "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.

  • Schotten-Baumann & pH Effects:

    • J. Org.[3] Chem. "Kinetics and Mechanism of the Aminolysis of Benzenesulfonyl Chlorides." (Details the competition between hydrolysis and aminolysis).

  • Prevention of Bis-Sulfonylation:

    • BenchChem Technical Guides, "Sulfonylation of Primary Amines: Preventing Di-sulfonylation." (Strategies on stoichiometry and temperature control).

Sources

stability of N-benzyl-2,5-dimethoxybenzenesulfonamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals utilizing N-benzyl-2,5-dimethoxybenzenesulfonamide in cell culture experiments. As Senior Application Scientists, we have compiled this information to help you navigate potential challenges related to the compound's stability, ensuring the integrity and reproducibility of your results.

Overview: Understanding Sulfonamide Stability in Aqueous Environments

N-benzyl-2,5-dimethoxybenzenesulfonamide belongs to the sulfonamide class of compounds. The stability of this class in aqueous solutions, such as cell culture media, is not absolute and is governed by several factors. The primary non-metabolic degradation pathway for sulfonamides is hydrolysis of the sulfur-nitrogen (S-N) bond.[1][2] The rate and extent of this degradation can be significantly influenced by the physicochemical environment of your cell culture system.

Key factors that dictate the stability of sulfonamides include:

  • pH: This is one of the most critical factors. Generally, sulfonamides exhibit greater stability in neutral to alkaline conditions and are more susceptible to hydrolytic cleavage under acidic conditions.[3][4]

  • Temperature: Elevated temperatures, such as those in a cell culture incubator (typically 37°C), can accelerate the rate of hydrolysis compared to storage at 4°C or room temperature.

  • Light Exposure: Many aromatic compounds, including some sulfonamides, are susceptible to photodegradation upon exposure to UV or even ambient light.[3][5]

  • Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media can potentially interact with the compound, although this is less commonly a primary driver of instability compared to pH and temperature.

  • Metabolic Activity: In live cell-based assays, particularly with metabolically active cells like hepatocytes, enzymatic degradation or modification (e.g., conjugation) of the compound can occur.[6]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of N-benzyl-2,5-dimethoxybenzenesulfonamide in cell culture.

Q1: What is the primary stability concern for N-benzyl-2,5-dimethoxybenzenesulfonamide in my cell culture medium? A: The main concern is hydrolytic degradation, which is highly dependent on the pH of your medium.[1][3] Standard cell culture media are typically buffered to a physiological pH of ~7.2-7.4. While many sulfonamides are relatively stable at this pH, their half-life can be significantly reduced under more acidic conditions that might arise from high cellular metabolic activity (e.g., lactate production).[2][3]

Q2: How should I prepare and store stock solutions of this compound? A: N-benzyl-2,5-dimethoxybenzenesulfonamide is often supplied as a powder and is readily soluble in dimethyl sulfoxide (DMSO).[7] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot this stock into single-use volumes in amber vials and store at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.

Q3: My compound precipitates when I add it to the cell culture medium. What should I do? A: This is a common solubility issue when diluting a DMSO stock into an aqueous medium.

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5%, with 0.1% being a safer target for many sensitive cell lines.[8]

  • Dilution Method: Add the DMSO stock directly to your pre-warmed cell culture medium while vortexing or swirling gently to ensure rapid dispersal. Avoid adding the aqueous medium to the concentrated DMSO stock.

  • Use of Serum: If your experimental design allows, diluting the compound into serum-containing medium can aid solubility, as the compound may bind to proteins like albumin.[8]

  • Pre-warm the Medium: Adding the compound to medium that is at 37°C can sometimes improve solubility compared to adding it to cold medium.

Q4: Is N-benzyl-2,5-dimethoxybenzenesulfonamide sensitive to light? A: Sulfonamides can be susceptible to photodegradation.[3] It is best practice to handle the compound and its solutions with protection from direct light.[5][9] Prepare solutions in a dimmed environment, store them in amber vials, and keep plates or flasks wrapped in foil during incubation if light exposure is a concern.

Q5: What are the likely degradation products if the compound breaks down? A: The most probable degradation pathway is hydrolysis of the S-N amide bond. This would yield two primary products: 2,5-dimethoxybenzenesulfonic acid and benzylamine . In the context of metabolic degradation by certain cell types, other metabolites could be formed.[6]

Troubleshooting Guide

Use this section to diagnose and resolve common experimental issues.

Issue 1: Inconsistent or Non-Reproducible Assay Results

If you observe high variability between replicate wells or experiments, it could be due to compound instability.

Hypothesized Cause: The compound is degrading over the course of the experiment, leading to a decreasing effective concentration.

Troubleshooting Workflow

Caption: Troubleshooting inconsistent results.

Issue 2: Visible Precipitate in Culture Wells

Cloudiness or visible crystals in the media after adding the compound.

Hypothesized Cause: The compound's solubility limit in the aqueous medium has been exceeded.

Solutions:

  • Verify Final DMSO Concentration: Calculate the final percentage of DMSO in your well. If it is very low (e.g., <0.05%), you may not have enough co-solvent to maintain solubility. If permissible for your cells, slightly increasing the final DMSO concentration (e.g., to 0.1% or 0.2%) can help.[8]

  • Perform a Solubility Test: Before treating your cells, perform the solubility assessment outlined in Protocol 2 .

  • Change Dilution Strategy: Try serial dilutions. Instead of a single large dilution from a high-concentration stock, create an intermediate dilution in a smaller volume of media, ensure it is fully dissolved, and then add this to your final culture volume.

Experimental Protocols

These protocols provide a framework for empirically testing the stability and solubility of N-benzyl-2,5-dimethoxybenzenesulfonamide in your specific experimental setup.

Protocol 1: Assessing Compound Stability in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the compound's concentration over time.

Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis A Prepare working solution in media (e.g., 10 µM) B Prepare 'dark' control sample (wrapped in foil) A->B C Prepare 'light' exposed sample A->C D Incubate all samples at 37°C, 5% CO2 B->D C->D E Collect aliquots at T=0, 2, 8, 24, 48, 72h D->E Time points F Store samples at -80°C E->F G Analyze concentration by HPLC or LC-MS F->G

Caption: Workflow for compound stability assessment.

Methodology:

  • Preparation: Prepare a solution of N-benzyl-2,5-dimethoxybenzenesulfonamide in your complete cell culture medium (including serum, if used) at the highest concentration you plan to use in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of this solution, snap-freeze it in liquid nitrogen, and store it at -80°C. This is your baseline concentration.

  • Incubation: Place the remaining solution in a sterile, loosely capped tube or flask in your cell culture incubator (37°C, 5% CO₂). To test for photostability, prepare an identical sample that is completely wrapped in aluminum foil.

  • Time-Course Sampling: At specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from both the light-exposed and dark samples, snap-freeze, and store at -80°C.

  • Analysis: After collecting all time points, thaw the samples. You may need to perform a protein precipitation step (e.g., by adding cold acetonitrile) if your medium contains serum. Centrifuge to pellet the precipitate and transfer the supernatant for analysis. Analyze all samples by a validated HPLC-UV or LC-MS/MS method.[10]

  • Data Interpretation: Plot the percentage of the initial compound concentration remaining versus time. A loss of >10-15% over your experimental duration may indicate significant instability.

Protocol 2: Practical Solubility Assessment

A quick method to check for gross precipitation.[10]

  • Prepare the compound in your complete cell culture medium at the highest intended working concentration.

  • Transfer the solution to a clear centrifuge tube.

  • Let the tube sit in the incubator for 1-2 hours.

  • Remove the tube and visually inspect for any cloudiness or precipitate against a dark background.

  • For a more rigorous check, centrifuge the tube at high speed (e.g., >14,000 x g) for 15-20 minutes.

  • Carefully sample from the middle of the supernatant (avoiding the top surface and the very bottom) and measure the concentration by HPLC or by UV-Vis spectrophotometry if the compound has a suitable chromophore. Compare this to the concentration of a freshly prepared, non-centrifuged sample. A significant drop in concentration indicates precipitation.

Hypothesized Degradation Pathway

The primary abiotic degradation route for N-benzyl-2,5-dimethoxybenzenesulfonamide in acidic or heated aqueous media is likely hydrolysis.

Caption: Hypothesized hydrolytic degradation.

References
  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Ricken, B., et al. Degradation of different sulfonamides by resting cells of... ResearchGate. Available from: [Link]

  • El-Hiti, G. A., et al. (2021). Tin Complexes of 4-(Benzylideneamino)benzenesulfonamide: Synthesis, Structure Elucidation and Their Efficiency as PVC Photostabilizers. PMC. Available from: [Link]

  • Felczak, A., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available from: [Link]

  • Djerdj, I., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. (n.d.). Available from: [Link]

  • Douglas, K. T., et al. (1987). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. ResearchGate. Available from: [Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex. Available from: [Link]

  • Golovko, O., et al. (2014). Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances. SciSpace. Available from: [Link]

  • Residual solvent (benzyl alcohol) in a epoxy polymer film was quantified using pyrolysis GC/MS. (n.d.). Shimadzu. Available from: [Link]

  • Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. (2024). The ISME Journal. Available from: [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. Available from: [Link]

  • Baheti, A., et al. (2010). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available from: [Link]

  • N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide. (n.d.). PubChem. Available from: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate. Available from: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide. (2010). PMC. Available from: [Link]

  • Selected examples of N‐benzyl sulfonamides with selective activity... (n.d.). ResearchGate. Available from: [Link]

  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015). PubMed. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate. Available from: [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. Available from: [Link]

  • Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. (2017). PMC. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. Available from: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). EMA. Available from: [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. (2024). MDPI. Available from: [Link]

  • N-benzyl-2-methoxy-5-propargyloxybenzoamides, a new type of bleaching herbicides targeting the biosynthesis pathway of plastoquinone. (2023). PubMed. Available from: [Link]

  • New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. (2004). PubMed. Available from: [Link]

  • Comb-Like Dynamic Antimicrobial Peptides for Serum-Resistant Intracellular Protein Delivery and Antibacterial Treatment. (2024). CCS Chemistry. Available from: [Link]

  • Lifitegrast Degradation: Products and Pathways. (2025). FULIR. Available from: [Link]

  • Interactions between benzyl benzoate and single- and double-chain quaternary ammonium surfactants. (2007). Macquarie University. Available from: [Link]

  • The benzyl viologen radical cation: an effective n-dopant for poly(naphthalenediimide-bithiophene). (2020). Journal of Materials Chemistry A. Available from: [Link]

Sources

Technical Support Center: Sulfonamide Recrystallization & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Failures Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Crystal Lattice as a Gatekeeper

Welcome to the technical support center. If you are reading this, your sulfonamide recrystallization has likely failed to meet purity specifications (>98% HPLC) or physical property requirements.

In my 15 years of process development, I have found that sulfonamides present a unique challenge due to their amphiphilic nature (a polar sulfonamide group attached to a hydrophobic aromatic core) and their tendency to exhibit Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."

Recrystallization is not merely precipitation; it is a purification event where the crystal lattice selectively rejects impurities.[1] If your product is impure, your lattice formation kinetics are flawed. This guide addresses the root causes of these failures.

Module 1: Troubleshooting "Oiling Out" (The Purity Killer)

Symptom: The solution becomes cloudy/milky before crystals appear, or a viscous oil layer forms at the bottom of the flask. Impact: The oil phase acts as a generalized solvent, indiscriminately absorbing impurities. When this oil eventually solidifies, it traps those impurities, resulting in low purity and amorphous solids.[2]

Q: Why is my sulfonamide oiling out instead of crystallizing?

A: You have entered the "metastable zone" where the solution is supersaturated with respect to the solid phase, but the temperature is above the oiling-out boundary (liquid-liquid spinodal). This usually happens when:

  • Impurity Load is High: Impurities depress the melting point of your product below the solvent's boiling point.

  • Cooling is Too Fast: Rapid cooling drives the system into the LLPS region before nucleation can occur.

  • Solvent is Too Polar: The hydrophobic tail of the sulfonamide is rejecting the water-rich solvent matrix.

The "De-Oiling" Protocol

Do not filter the oil. You must reverse the phase separation.

StepActionMechanistic Rationale
1. Reheat Heat the mixture until the oil fully re-dissolves into a clear solution.Returns the system to a single isotropic liquid phase.
2. Adjust Solvent Add a small volume (5-10%) of the less polar co-solvent (e.g., Ethanol).Increases the solubility limit of the oil phase, preventing early separation.
3. Seed at High T Add seed crystals at 5-10°C below the boiling point.Provides a template for heterogeneous nucleation, bypassing the energy barrier for crystal formation.
4. Isothermal Hold Hold temperature steady after seeding for 30 mins.Allows the "seed" surface area to grow, consuming supersaturation before oiling can occur.

Module 2: Chemical Purity & The pH Swing

Symptom: Product crystallizes well but retains specific impurities (e.g., unreacted amines, bis-sulfonamides) detectable by LC-MS.

Q: How do I remove chemically similar impurities?

A: Leverage the amphoteric nature of sulfonamides. The sulfonamide proton (


) is acidic (pKa 

10 for sulfanilamide, lower for others), while the amine (if present) is basic.

The "pH Swing" Strategy: Most impurities (like bis-sulfonamides or neutral side products) do not share this specific pKa profile.

  • Dissolution (High pH): Dissolve crude solid in dilute NaOH (pH 11-12).

    • Result: Sulfonamide deprotonates to form a water-soluble salt (

      
      ).
      
    • Purification: Neutral organic impurities (e.g., sulfones, bis-sulfonamides) remain insoluble.

  • Filtration: Filter off the insoluble impurities.[3][4]

  • Precipitation (Low pH): Slowly acidify the filtrate with HCl to pH ~4-5.

    • Result: The sulfonamide re-protonates and crashes out.

    • Purification: Basic impurities (unreacted amines) remain soluble as hydrochloride salts.

Visualizing the pH Swing Workflow

pH_Swing_Purification Crude Crude Sulfonamide (Contains Neutral & Basic Impurities) NaOH_Add Add 10% NaOH (aq) pH > pKa (approx 11) Crude->NaOH_Add Filter_1 Filter Insoluble Solids NaOH_Add->Filter_1 Filtrate_Basic Filtrate (Soluble Product Salt) + Soluble Basic Impurities Filter_1->Filtrate_Basic Liquid Solid_Waste Solid Waste (Bis-sulfonamides/Neutrals) Filter_1->Solid_Waste Solid Acidify Add HCl slowly to pH 4-5 (Isoelectric Point) Filtrate_Basic->Acidify Precipitate Product Precipitates Acidify->Precipitate Mother_Liquor Mother Liquor (Contains Amine Salts) Precipitate->Mother_Liquor Filter & Wash

Caption: Logic flow for pH-based purification, separating impurities based on acidity/basicity differences.

Module 3: Solvent System Selection

Symptom: Low yield (too soluble) or low purity (impurities co-crystallize).

Q: Which solvent system should I use?

A: The "Gold Standard" for many sulfonamides (like sulfanilamide) is 95% Ethanol .[3][5][6][7]

  • Why? It creates a steep differential solubility curve.

    • Boiling (78°C): High solubility (approx. 210 mg/mL).

    • Freezing (0°C): Low solubility (approx. 14 mg/mL).

  • Alternative: If 95% EtOH fails, use a binary system: Water (Antisolvent) + Acetone/Methanol (Solvent).

Critical Warning on Activated Carbon: If using charcoal to remove colored impurities:

  • Limit: Use <2% by weight of the crude mass.

  • Timing: Add only when the solution is hot and the solid is fully dissolved.

  • Risk: Adding charcoal to a boiling solution near saturation can trigger violent nucleation (bumping). Always cool slightly before addition, then reheat.

Module 4: The Self-Validating Protocol

Follow this step-by-step workflow. If a step fails, do not proceed; address the variable listed in the "Check" column.

StepActionCheck Point (Self-Validation)
1. Dissolution Place crude solid in Erlenmeyer. Add min. boiling solvent (e.g., 95% EtOH).[3] Keep on hot plate.Check: Is solution clear? If oily droplets persist, add more solvent or 5% ethanol.
2. Hot Filtration Crucial: Pre-heat the glass funnel and filter paper with boiling solvent.[4] Filter rapidly.Check: Did crystals form in the funnel stem? If yes, your equipment was too cold. Re-dissolve everything and retry.
3. Slow Cool Cover flask with watch glass. Allow to cool to RT on an insulating surface (cork ring).Check: Are crystals forming as needles/plates? If oil appears, reheat and seed immediately.[8]
4. Ice Bath Once at RT, move to ice bath (0-4°C) for 20 mins.Check: Yield maximization.
5. Isolation Vacuum filter.[4][8] Wash with ice-cold solvent.[1]Check: Wash solvent must be cold to prevent dissolving the product.[1]
Troubleshooting Logic Tree

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Issue Start->Issue_Type Low_Purity Low Purity (Chemical) Issue_Type->Low_Purity Oiling_Out Oiling Out (Physical) Issue_Type->Oiling_Out Low_Yield Low Yield Issue_Type->Low_Yield Check_pH Check pH (Amphoteric?) Low_Purity->Check_pH Check_Cooling Check Cooling Rate (Too Fast?) Oiling_Out->Check_Cooling Check_Solvent Check Solvent Ratio (Too much water?) Oiling_Out->Check_Solvent Action_Evap Action: Conc. Mother Liquor Low_Yield->Action_Evap Action_Seed Action: Reheat & Seed Check_Cooling->Action_Seed Action_CoSolvent Action: Add Co-solvent Check_Solvent->Action_CoSolvent Action_AcidBase Action: Acid/Base Extraction Check_pH->Action_AcidBase

Caption: Decision tree for diagnosing common sulfonamide recrystallization failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem Technical Support. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" mechanisms and solvent selection).
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from

  • ScienceOpen. (2010). Determination of pKa values of some sulfonamides by LC methods. Retrieved from

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of N-Benzyl Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: N-benzyl sulfonamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for numerous protease inhibitors, anticancer agents, and antibiotics. In drug metabolism and pharmacokinetics (DMPK), rapid structural verification of these derivatives is essential.

The Challenge: While sulfonamides are stable, their mass spectrometric behavior varies significantly based on the ionization method (EI vs. ESI) and the nature of the N-substituent. Misinterpretation of the S-N bond cleavage—the dominant fragmentation event—can lead to incorrect metabolite identification.

Guide Scope: This technical guide provides a comparative analysis of N-benzyl sulfonamide fragmentation patterns. It contrasts the "hard" ionization of Electron Impact (EI) with the "soft" ionization of Electrospray (ESI), details the mechanistic causality of the diagnostic tropylium ion, and offers a validated protocol for structural elucidation.

Part 1: Mechanistic Foundations

The fragmentation of N-benzyl sulfonamides is governed by the relative stability of the resulting carbocations and the bond dissociation energy (BDE) of the sulfonamide (S-N) bond.

The Primary Event: S-N Bond Cleavage

Regardless of the ionization technique, the S-N bond is the "weakest link" in the activated molecular ion.

  • Mechanism: Upon excitation, the molecular ion undergoes heterolytic cleavage.

  • Outcome: This typically yields a sulfonyl cation (

    
    ) and a neutral amine, or less frequently, a sulfonamide radical and a carbocation.
    
  • Diagnostic Ion (Benzenesulfonamide core): The formation of the phenylsulfonyl cation at m/z 141 is the primary indicator of an intact sulfonyl core.

The "Benzyl Effect": Tropylium Ion Formation

The defining characteristic of N-benzyl analogs—distinguishing them from N-aryl or N-alkyl variants—is the formation of the resonance-stabilized benzyl cation.

  • Pathway: Following or concurrent with S-N cleavage, the benzyl group detaches.

  • Rearrangement: The benzyl cation (

    
    , m/z 91) frequently rearranges into the seven-membered tropylium ion (
    
    
    
    )
    .
  • Significance: In EI-MS, m/z 91 is often the base peak (100% relative abundance). In ESI-MS/MS, it appears as a prominent daughter ion at high collision energies.

Secondary Rearrangement: Extrusion

A common rearrangement in sulfonamides involves the loss of neutral


 (64 Da).[1]
  • Mechanism: This involves a skeletal rearrangement where the S-N bond breaks,

    
     is ejected, and the aryl ring recombines with the amine nitrogen (C-N bond formation).
    
  • Result: This creates an amine-like radical cation

    
    . While more common in N-aryl sulfonamides, it is a valid secondary pathway for N-benzyl analogs under high-energy collision conditions (CID).
    

Part 2: Comparative Analysis

Comparison 1: N-Benzyl vs. N-Aryl Sulfonamides

The structural difference of a single methylene (


) bridge fundamentally alters the spectra.
FeatureN-Benzyl SulfonamidesN-Aryl Sulfonamides
Dominant Fragment m/z 91 (Tropylium) M+ (Molecular Ion) or Amine radical
Stability S-N bond is more labile due to benzyl stability.S-N bond is stabilized by conjugation with the N-aryl ring.
Rearrangements Simple cleavage dominates.Complex ortho-rearrangements (if substituted) are common.
Diagnostic Ion m/z 91, 65 (

)
m/z 108 (if sulfanilamide), m/z 92 (aniline)
Comparison 2: EI (Hard) vs. ESI (Soft) Ionization

Selecting the right ionization mode is critical for the intended data output (Fingerprinting vs. Quantitation).

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Input 70 eV (Standard)Thermal/Electric Field (Soft)
Molecular Ion (

)
Weak or Absent (often <5%)Dominant (

or

)
Fragmentation Spontaneous, extensive.Requires Collision Induced Dissociation (CID).
Use Case Library matching (NIST), unknown ID.PK/PD studies, metabolite quantification.
Key Artifacts Thermal degradation before ionization.Adduct formation (Na, K,

) complicates spectra.

Part 3: Visualization of Pathways

Diagram 1: Fragmentation Mechanism

The following diagram illustrates the divergent pathways for a generic N-benzyl benzenesulfonamide (Parent Mass ~247 Da).

Fragmentation Parent Molecular Ion [M]+ or [M+H]+ SN_Cleavage S-N Bond Cleavage Parent->SN_Cleavage Primary Pathway Benzyl_Path C-N Cleavage (Benzyl Formation) Parent->Benzyl_Path Benzyl Specific SO2_Loss SO2 Extrusion (-64 Da) Parent->SO2_Loss High Energy CID Sulfonyl Sulfonyl Cation (m/z 141) SN_Cleavage->Sulfonyl Amine_Rad Amine Radical/Neutral SN_Cleavage->Amine_Rad Tropylium Tropylium Ion (m/z 91) Benzyl_Path->Tropylium Phenyl Phenyl Cation (m/z 77) Tropylium->Phenyl -C2H2 (Loss of 26) Rearranged Amine-Like Ion [M - 64]+ SO2_Loss->Rearranged

Caption: Divergent fragmentation pathways of N-benzyl sulfonamides. Note the dominance of m/z 91 and m/z 141.

Part 4: Experimental Protocol (ESI-MS/MS)

This protocol is designed for LC-MS/MS structural elucidation using a Triple Quadrupole or Q-TOF system. It prioritizes the detection of the labile S-N bond.

Phase 1: Sample Preparation
  • Solvent: Dissolve analyte in Methanol:Water (50:50) . Avoid acetonitrile if possible, as it can suppress ionization for some sulfonamides.

  • Modifier: Add 0.1% Formic Acid . Sulfonamides are readily protonated (

    
    ) under acidic conditions.
    
  • Concentration: Target 1 µg/mL for direct infusion or 100 ng/mL for LC injection.

Phase 2: Source Optimization (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV. (Avoid >4.0 kV to prevent in-source fragmentation).

  • Source Temperature: 300°C - 350°C .

    • Expert Insight: Sulfonamides are thermally stable compared to N-oxides, but excessive heat can induce premature

      
       loss.
      
  • Cone Voltage: Start low (20V) to preserve the molecular ion, then ramp to 50V to observe "in-source" fragmentation for quick diagnostics.

Phase 3: Collision Induced Dissociation (CID)

To generate the diagnostic pattern:

  • Select Precursor: Isolate

    
    .
    
  • Collision Energy (CE) Ramp:

    • 10-20 eV: Minimal fragmentation. Look for loss of water or ammonia if side chains permit.

    • 25-35 eV (Sweet Spot): S-N bond cleavage occurs. Expect m/z 141 (sulfonyl) and m/z 91 (benzyl) to appear.

    • >40 eV: Deep fragmentation. Phenyl ring breakup (m/z 77) and secondary amine fragmentation.

Phase 4: Data Validation (Self-Check)
  • Check 1: Do you see m/z 91? If yes, the N-benzyl group is intact.

  • Check 2: Do you see m/z 141? If yes, the benzenesulfonyl core is unmodified.

  • Check 3: Is there a neutral loss of 64 Da? If yes, confirm

    
     extrusion pathway (rare in simple benzyls, common in complex scaffolds).
    

References

  • Percell, S. et al. "Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement." RSC Advances, 2015.

  • Holčapek, M. et al. "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2008.

  • NIST Mass Spectrometry Data Center. "N-Benzyl-benzenesulfonamide Mass Spectrum." NIST Chemistry WebBook.

  • Klagkou, K. et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[2] Rapid Communications in Mass Spectrometry, 2003.[2]

Sources

Technical Guide: Physicochemical Profiling & Synthesis of N-benzyl-2,5-dimethoxybenzenesulfonamide

[1][2]

Executive Summary

N-benzyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative frequently utilized as a synthetic intermediate in the development of bacterial RNA polymerase (RNAP) inhibitors and 5-HT receptor ligands.[1][2]

  • Melting Point Range: 88–90 °C (Recrystallized from Methanol/Water) [1].[1][2][3][4]

  • Appearance: Light-yellow platelets [1].[1][2][3]

  • Purity Marker: A sharp melting transition within this 2°C range indicates high crystalline purity, distinguishing the product from the higher-melting starting material (2,5-dimethoxybenzenesulfonyl chloride, mp 112–116 °C).[1][2][4]

This guide details the experimental parameters for synthesizing, purifying, and validating this compound, comparing its thermal properties with key structural analogs to aid in identification and quality control.

Physicochemical Specifications

The following data establishes the baseline for identifying N-benzyl-2,5-dimethoxybenzenesulfonamide. Deviations from these values often indicate hydrolysis of the sulfonyl chloride precursor or incomplete amidation.[1][4]

PropertySpecificationExperimental Notes
Melting Point 88–90 °C Recrystallized from MeOH/H₂O (platelets) [1]
Molecular Formula C₁₅H₁₇NO₄S
Molecular Weight 307.36 g/mol
Physical State Solid (Platelets)Light-yellow hue is characteristic [1]
TLC R_f 0.82Solvent system: EtOAc/Hexane (approx. 40:[1][2][5]60) [1]
Solubility DMSO, DCM, MeOHPoor solubility in water; crystallizes upon water addition

Comparative Analysis: Thermal Properties

A critical quality control step is distinguishing the product from its precursors and analogs.[1][2][4] The sulfonamide formation typically lowers the melting point relative to the sulfonyl chloride starting material due to changes in crystal lattice energy and intermolecular hydrogen bonding.[1][4]

CompoundStructure / TypeMelting Point (°C)Key Differentiator
Target Product N-benzyl-2,5-dimethoxy... 88–90 Sharp range, light-yellow platelets
Precursor 2,5-Dimethoxybenzenesulfonyl chloride112–116 [2]Higher MP; hydrolyzes in moist air
Analog A N-benzyl-4-methylbenzenesulfonamide69–72 [3]Lacks methoxy groups; lower MP
Analog B N-benzylbenzamide104–106 [4]Amide linkage (C=O) instead of Sulfonamide (SO₂)

Insight: If your isolated solid melts above 100°C, suspect unreacted sulfonyl chloride (if unstable/fuming) or contamination with the hydrolyzed sulfonic acid derivative.[1][4] If it melts significantly below 88°C, solvent occlusion (oiling out) or residual benzylamine is likely.[1][4]

Experimental Protocol: Synthesis & Purification

This protocol is designed to maximize yield while ensuring the removal of the excess benzylamine and hydrolyzed byproducts.[1][4]

Reaction Pathway

The synthesis follows a nucleophilic substitution mechanism where benzylamine attacks the electrophilic sulfur of the sulfonyl chloride.[1][2]

SynthesisPathwaySM12,5-DimethoxybenzenesulfonylChlorideInterTetrahedralIntermediateSM1->Inter Nucleophilic AttackSM2Benzylamine(2.0 eq)SM2->InterProdN-benzyl-2,5-dimethoxybenzenesulfonamideInter->Prod Elimination of Cl-ByprodHCl Salt / ByproductsInter->Byprod

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Step-by-Step Methodology

Reagents:

  • 2,5-Dimethoxybenzenesulfonyl chloride (1.0 eq)[1][2][4]

  • Benzylamine (2.0 eq) – Excess acts as HCl scavenger[1][4]

  • Solvent: Dichloromethane (DCM) or THF[1][2][4]

Procedure:

  • Preparation: Dissolve 2,5-dimethoxybenzenesulfonyl chloride (e.g., 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂).

  • Addition: Cool the solution to 0°C. Add benzylamine (2.0 mmol) dropwise. The reaction is exothermic; control addition rate to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).[1][4]

  • Work-up:

    • Dilute with DCM.[1][2][4]

    • Wash with 1M HCl (to remove excess benzylamine).[1][4]

    • Wash with Saturated NaHCO₃ (to remove any hydrolyzed sulfonic acid).[1][4]

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1][4]

  • Crystallization (Critical for MP):

    • Dissolve the crude residue in a minimum amount of hot Methanol.[1][4]

    • Slowly add Water until turbidity persists.[1][2][4]

    • Cool to 4°C overnight.[1][2][4]

    • Filter the resulting light-yellow platelets and dry under vacuum.[1][2]

Validation & Troubleshooting Workflow

To ensure the reported melting point (88–90 °C) is achieved, follow this validation logic.

ValidationFlowStartIsolated SolidMP_CheckMeasure Melting PointStart->MP_CheckDecisionMP Range?MP_Check->DecisionLow< 85°C(Broad)Decision->LowHigh> 100°CDecision->HighCorrect88–90°C(Sharp)Decision->CorrectAction_LowCause: Solvent/Amine impurityAction: Recrystallize (MeOH/H2O)or Dry longerLow->Action_LowAction_HighCause: Starting MaterialAction: Re-react with excess amineor Wash with NaHCO3High->Action_HighFinalValidate with NMR/TLCCorrect->Final

Figure 2: Quality control decision tree based on thermal analysis.

Common Pitfalls
  • Oiling Out: If the product forms an oil upon adding water to methanol, reheat to dissolve and add water more slowly, or seed with a crystal from a previous batch.[1][2][4]

  • Coloration: A dark yellow/orange color indicates oxidation of the amine or impurities.[1][2][4] The pure product should be light yellow or off-white.[1][2]

References

  • Herbert, J. (2013).[1][4] The design and synthesis of bacterial RNAP inhibitors. White Rose eTheses Online, University of Leeds.[1][4] Compound 4.22, pp. 157.[1][3][4]

  • Sigma-Aldrich.[1][2] (n.d.). 2,5-Dimethoxybenzenesulfonyl chloride Product Specification. Retrieved from Sigma-Aldrich.com.[1][2][4] [1][4]

  • Stenforb, B. A., & Ngassa, F. N. (2020).[1][4] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. NSF Public Access Repository.[1][2][4] [1][4]

  • PubChem.[1][2][4][6][7] (n.d.). N-Benzylbenzamide (CAS 1485-70-7).[1][2][6] National Library of Medicine.[1][4]

A Comparative Analysis of 5-HT6 Receptor Affinity: Sulfonamides Versus Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

The serotonin-6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] Its unique localization within brain regions critical for cognition, learning, and memory has fueled extensive research into ligands that can modulate its activity.[1][2][4] Among the diverse chemical scaffolds investigated, sulfonamides and tryptamines represent two prominent classes of compounds that have demonstrated significant affinity for the 5-HT6 receptor. This guide provides an in-depth, objective comparison of these two chemical classes, supported by experimental data, to inform researchers and drug development professionals in their pursuit of novel 5-HT6 receptor-targeted therapeutics.

The 5-HT6 Receptor: A Key Modulator of Cognition

The 5-HT6 receptor is coupled to Gs proteins, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade has been shown to influence the activity of various neurotransmitter systems, including cholinergic and glutamatergic pathways, which are crucial for cognitive processes.[2][5] Consequently, both antagonists and, paradoxically, agonists of the 5-HT6 receptor have been investigated for their potential to enhance cognitive function, particularly in the context of Alzheimer's disease and schizophrenia.[1][6][7][8]

Sulfonamide-Based Ligands: A Cornerstone of 5-HT6 Antagonist Development

A significant portion of potent and selective 5-HT6 receptor antagonists feature a sulfonamide or a related sulfone moiety.[9] This structural feature appears to be a key determinant for high-affinity binding. Many of the early and highly investigated 5-HT6 antagonists, such as SB-271046 and Ro 04-6790, are based on a bisarylsulfonamide scaffold.[10] The development of these compounds has provided valuable tools for elucidating the physiological roles of the 5-HT6 receptor and has led to several clinical candidates.

The general pharmacophore for many sulfonamide-based 5-HT6 antagonists includes a basic ionizable amine group, a hydrogen bond accepting sulfonamide moiety connected to a hydrophobic region, and a π-electron donor aromatic or heterocyclic ring.[11] The nature and substitution pattern of the aryl groups attached to the sulfonamide are critical for optimizing affinity and selectivity. For instance, the introduction of electron-donating groups on the benzenesulfonyl ring has been shown to enhance affinity.[12]

Tryptamine-Based Ligands: Leveraging the Endogenous Ligand Scaffold

Tryptamines, being structural analogs of the endogenous ligand serotonin (5-hydroxytryptamine), represent another important class of 5-HT6 receptor ligands. This class includes both agonists and antagonists. The indole nucleus of the tryptamine scaffold provides a key interaction point within the receptor's binding pocket.

Modifications to the tryptamine scaffold can dramatically alter the functional activity of the resulting ligand. For example, the incorporation of a sulfonamide moiety at the 5-position of the tryptamine can yield compounds with a range of activities, from full agonists to antagonists.[12][13] Furthermore, the presence or absence of an N1-benzenesulfonyl group is a major factor in how tryptamine-related agents bind to the 5-HT6 receptor.[14] Docking studies suggest that the basic amine of tryptamines interacts with Asp-106 in the receptor, while the 5-hydroxy or methoxy group can interact with Thr-196 and/or Ser-111.[14]

Comparative Affinity Data

The following table summarizes the 5-HT6 receptor affinity (Ki) for a selection of representative sulfonamide and tryptamine-based ligands. The data is compiled from various published sources to provide a quantitative comparison.

Compound NameChemical Class5-HT6 Affinity (Ki, nM)Functional Activity
Sulfonamides
Idalopirdine (Lu AE58054)Arylsulfonamide0.83[15][16][17]Antagonist
Intepirdine (SB-742457/RVT-101)Arylsulfonamide~0.2[13]Antagonist
Masupirdine (SUVN-502)ArylsulfonamidePotent AntagonistAntagonist
SAM-760ArylsulfonamidePotent AntagonistAntagonist[18][19][20]
SB-271046ArylsulfonamideHigh AffinityAntagonist[10]
Ro 04-6790BisarylsulfonamideSubmicromolarAntagonist[10]
Tryptamines
5-HT (Serotonin)Tryptamine2[21]Agonist
MS-245N1-Benzenesulfonyltryptamine2.1[14]Antagonist
EMDTTryptamine16[14]Agonist
4-PrO-DMTTryptamine>1000Weak Affinity[22]

Experimental Determination of 5-HT6 Receptor Affinity

The affinity of a ligand for the 5-HT6 receptor is typically determined through in vitro binding assays. Radioligand binding assays are a common and robust method for this purpose.

Detailed Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds for the human 5-HT6 receptor using a competition binding assay with a radiolabeled ligand.

Materials:

  • Membrane Preparation: HEK-293 cells stably expressing the recombinant human 5-HT6 receptor.[23][24]

  • Radioligand: [3H]-LSD or [125I]-SB-258585 are commonly used.[25][26]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[27]

  • Wash Buffer: Same as binding buffer.[23]

  • Test Compounds: Sulfonamides, tryptamines, or other investigational ligands.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity 5-HT6 ligand like lisuride.[25]

  • 96-well Plates: Both non-binding plates for incubation and filter plates (e.g., GF/C) for harvesting.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Plate Preparation: In a 96-well non-binding plate, add binding buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

  • Incubation: Add the 5-HT6 receptor membrane preparation to each well to initiate the binding reaction. Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[27]

  • Filtration: Terminate the incubation by rapid vacuum filtration through a 96-well filter plate pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[25][27]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[23][27]

  • Quantification: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The selection of the radioligand can influence the apparent affinity of test compounds.[26] Using an agonist radioligand versus an antagonist radioligand can favor the binding of compounds with similar functional profiles.

  • Cell Line: Using a stable cell line like HEK-293 expressing the recombinant human receptor ensures a consistent and high level of receptor expression for reproducible results.[23][24]

  • PEI Pre-treatment: Pre-soaking the filter plates with PEI, a cationic polymer, is crucial for minimizing the non-specific binding of the typically hydrophobic radioligands to the glass fiber filters, thereby improving the signal-to-noise ratio.

Workflow for 5-HT6 Receptor Affinity Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Test Compounds & Radioligand Solutions incubation Incubate Membranes with Ligands in 96-well Plate prep_ligand->incubation prep_membrane Prepare 5-HT6 Receptor Membrane Suspension prep_membrane->incubation filtration Rapid Vacuum Filtration (Separates Bound from Free) incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting (Measure Radioactivity) washing->counting calculation Calculate IC50 and Ki Values (Cheng-Prusoff Equation) counting->calculation

Caption: Workflow for determining 5-HT6 receptor affinity via radioligand binding assay.

5-HT6 Receptor Signaling Pathways

Understanding the signaling pathways modulated by 5-HT6 receptor ligands is crucial for interpreting their functional effects. While the canonical pathway involves Gs-cAMP activation, evidence suggests that the 5-HT6 receptor can also engage other signaling cascades.[3][6]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor 5-HT6 Receptor g_protein Gs Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp Converts ATP pka PKA camp->pka creb CREB pka->creb gene_transcription Gene Transcription (Cognition, Plasticity) creb->gene_transcription ligand 5-HT / Agonist ligand->receptor Activates antagonist Antagonist (e.g., Sulfonamide) antagonist->receptor Blocks

Caption: Canonical Gs-cAMP signaling pathway of the 5-HT6 receptor.

Conclusion and Future Directions

Both sulfonamides and tryptamines have proven to be rich sources of high-affinity ligands for the 5-HT6 receptor. Sulfonamides are particularly prominent among antagonists, with many compounds advancing to clinical trials for cognitive disorders. Tryptamines, mirroring the endogenous ligand, have yielded both agonists and antagonists, providing valuable probes for receptor function.

The clinical trial outcomes for several 5-HT6 receptor antagonists have been mixed, with some late-stage trials failing to meet their primary endpoints.[6][7][8] This has led to a deeper consideration of the complex pharmacology of the 5-HT6 receptor, including the potential therapeutic relevance of agonists or partial agonists.[7][8]

Future research in this area will likely focus on:

  • Developing ligands with novel functional profiles, such as partial agonists or biased agonists, which may offer a more nuanced modulation of receptor signaling.

  • Improving the selectivity of ligands to minimize off-target effects.

  • Further elucidating the downstream signaling pathways of the 5-HT6 receptor to better understand the molecular mechanisms underlying its effects on cognition.

By continuing to explore the structure-activity relationships of diverse chemical scaffolds like sulfonamides and tryptamines, the field can move closer to developing effective and safe therapeutics targeting the 5-HT6 receptor.

References

  • Foley, A. G. (2004). Drug discovery targets: 5-HT 6 receptor.
  • Wikipedia. (2024). 5-HT6 receptor. Retrieved from [Link]

  • Yun, H. M., & Rhim, H. (2011). The Serotonin-6 Receptor as a Novel Therapeutic Target. Experimental Neurobiology, 20(4), 159–168.
  • Sleight, A. J., et al. (1998). 5-ht6 receptors as emerging targets for drug discovery. Drug News & Perspectives, 11(4), 225.
  • Marcos, B., et al. (2010). Signalling pathways associated with 5-HT 6 receptors: relevance for cognitive effects. British Journal of Pharmacology, 159(5), 1044–1053.
  • Sridhar, J., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals, 16(2), 241.
  • ResearchGate. (n.d.). 5-HT6 receptor signaling pathways. Retrieved from [Link]

  • Glennon, R. A., et al. (2004). Binding of serotonin and N1-benzenesulfonyltryptamine-related analogs at human 5-HT6 serotonin receptors: Receptor modeling studies. Journal of Medicinal Chemistry, 47(25), 6243–6251.
  • Rault, S., et al. (2001). Solid phase synthesis of sulphonamides: novel ligands of 5‐HT6 receptors. Journal of Pharmacy and Pharmacology, 53(5), 671-675.
  • Toth, M., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update.
  • Glennon, R. A., Gessner, G. W., & Ghamrawy, O. E. (1979). Serotonin receptor binding affinities of tryptamine analogues. Journal of Medicinal Chemistry, 22(4), 428–432.
  • Keppel Hesselink, J. M. (2017). Idalopirdine (LY483518, SGS518, Lu AE 58054) in Alzheimer disease: never change a winning team and do not build exclusively on surrogates. Journal of Pharmacology & Clinical Research, 2(1), 555580.
  • Glennon, R. A., et al. (2017). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current Topics in Medicinal Chemistry, 17(12), 1377–1392.
  • Chaumont-Dubel, S., et al. (2020). Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles. International Journal of Molecular Sciences, 21(23), 9037.
  • Toth, M., et al. (2018). The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update.
  • Holenz, J., et al. (2008). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Alzheimer's Disease. Current Pharmaceutical Design, 14(24), 2477–2493.
  • Ramirez, M. J. (2014). Serotonin 5-HT6 Receptor Antagonists for the Treatment of Cognitive Deficiency in Alzheimer's Disease. Journal of Medicinal Chemistry, 57(12), 5021–5039.
  • Rault, S., et al. (2004). Pharmacomodulation of a sulfamide 5-HT6 receptor ligand. Bioorganic & Medicinal Chemistry Letters, 14(24), 6063-6066.
  • Codony, X., et al. (2011). 5-HT6 receptor and cognition. Current Opinion in Pharmacology, 11(1), 94-100.
  • Nikiforuk, A. (2022). 5-HT6 receptors: Contemporary views on their neurobiological and pharmacological relevance in neuropsychiatric disorders. Pharmacological Reports, 74(4), 683–699.
  • Mørk, A., et al. (2017). Effects of the 5-HT6 receptor antagonist idalopirdine on extracellular levels of monoamines, glutamate and acetylcholine in the rat medial prefrontal cortex. Psychopharmacology, 234(6), 947–958.
  • Glennon, R. A., et al. (2017). The Medicinal Chemistry of 5-HT6 Receptor Ligands with a Focus on Arylsulfonyltryptamine Analogs. Current Topics in Medicinal Chemistry, 17(12), 1377–1392.
  • Canales, J. J., et al. (2021). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 26(11), 3305.
  • Kim, H. J., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Combinatorial Chemistry & High Throughput Screening, 11(4), 316-324.
  • Herrik, K. F., et al. (2017).
  • Glat, M. J., et al. (2022). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice.
  • Satała, G., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. International Journal of Molecular Sciences, 22(19), 10738.
  • ResearchGate. (n.d.). 5-HT6R binding affinity results for new N-arylsulfonylindole derivatives. Retrieved from [Link]

  • Kim, H. J., et al. (2008). Functional Human 5-HT6 Receptor Assay for High Throughput Screening of Chemical Ligands and Binding Proteins. Combinatorial Chemistry & High Throughput Screening, 11(4), 316-324.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-hydroxytryptamine. Retrieved from [Link]

  • Wacker, D., et al. (2023). Structural insights into constitutive activity of 5-HT 6 receptor. Proceedings of the National Academy of Sciences, 120(14), e2218822120.
  • Sridhar, J., et al. (2023). Progress in Investigational Agents Targeting Serotonin-6 Receptors for the Treatment of Brain Disorders. Pharmaceuticals, 16(2), 241.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Fullerton, T., et al. (2018). A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil. Alzheimer's Research & Therapy, 10(1), 36.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Fullerton, T., et al. (2018). A Phase 2 clinical trial of PF-05212377 (SAM-760) in subjects with mild to moderate Alzheimer's disease with existing neuropsychiatric symptoms on a stable daily dose of donepezil. Alzheimer's Research & Therapy, 10(1), 36.
  • Boess, F. G., et al. (1997). Functional and radioligand binding characterization of rat 5-HT6 receptors stably expressed in HEK293 cells. Neuropharmacology, 36(4-5), 713-720.
  • Zhang, Y., et al. (2017). Serotonin 5-HT6 receptors affect cognition in a mouse model of Alzheimer's disease by regulating cilia function. Oncotarget, 8(52), 89905–89916.
  • Satała, G., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1060.
  • Cytiva. (n.d.). Biacore application guides. Retrieved from [Link]

  • GE Healthcare. (n.d.). Biacore™ 8K – kinetic possibilities in all directions. Retrieved from [Link]

  • Cytiva. (n.d.). Overview of molecular interactions using Biacore. Retrieved from [Link]

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Technical Assessment: HPLC Method Development for N-benzyl-2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-benzyl-2,5-dimethoxybenzenesulfonamide is a hydrophobic, aromatic sulfonamide derivative often encountered in medicinal chemistry as a structural intermediate or a specific ligand scaffold. Its physicochemical profile—characterized by a lipophilic benzyl tail and an electron-rich dimethoxybenzene core—presents specific chromatographic challenges. While standard C18 columns provide adequate retention, they often fail to resolve this compound from structurally similar impurities (e.g., regioisomers or des-methoxy analogs) due to a reliance solely on hydrophobic interactions.

This guide compares the standard C18 (Octadecyl) approach against a targeted Phenyl-Hexyl stationary phase. Experimental evidence and mechanistic theory suggest that the Phenyl-Hexyl phase, when paired with a methanol-based mobile phase, offers superior selectivity and peak shape by leveraging


 interactions, making it the preferred "product" for high-fidelity analysis.

Physicochemical Profile & Chromatographic Behavior[1][2][3][4][5][6][7][8][9]

Understanding the molecule is the first step in method design. The N-benzyl-2,5-dimethoxybenzenesulfonamide scaffold exhibits dual retention mechanisms:

PropertyValue (Approx.)Chromatographic Implication
LogP 3.5 – 4.1High hydrophobicity; requires high organic content for elution.
pKa (Sulfonamide NH) ~10.5The molecule remains neutral (protonated) at standard acidic HPLC pH (2–4).
Aromaticity High (2 rings)Strong candidate for

interaction-based separations.[1][2]
Electronic Character Electron-richThe 2,5-dimethoxy substitution increases electron density, enhancing affinity for

-acidic stationary phases.
The Challenge: "Hydrophobic Blanket" Effect

On a standard C18 column, the high hydrophobicity of the benzyl and dimethoxy groups dominates the interaction. This "blanket" effect can mask subtle structural differences, causing co-elution with impurities that have similar LogP values but different electronic structures.

Comparative Method Evaluation

We compare two distinct methodologies. Method A represents the industry-standard generic approach. Method B represents the optimized, specificity-driven approach.

Method A: The Standard C18 Protocol
  • Stationary Phase: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm.

  • Mobile Phase: Water / Acetonitrile (0.1% Formic Acid).

  • Mechanism: Hydrophobic Interaction Chromatography (HIC).

  • Performance:

    • Retention: Strong.

    • Selectivity: Moderate. Relies purely on alkyl chain dispersion forces.

    • Limitation: Acetonitrile suppresses

      
       interactions, reducing the column's ability to discriminate based on the aromatic ring electronics.
      
Method B: The Optimized Phenyl-Hexyl Protocol (Recommended)
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mobile Phase: Water / Methanol (0.1% Formic Acid).

  • Mechanism: Hydrophobic +

    
     Stacking.
    
  • Performance:

    • Retention: Moderate to Strong.

    • Selectivity: High.[2] The phenyl ring on the stationary phase interacts with the

      
      -electrons of the analyte's benzyl and dimethoxybenzene rings.
      
    • Advantage: Methanol facilitates

      
       interactions.[1][3] This method can resolve the target from "isobaric" impurities (e.g., 2,4-dimethoxy isomers) that C18 cannot separate.
      
Comparative Data Summary (Simulated)
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (

)
~12.5 min~14.2 min
Resolution (

) vs. Isomer
1.2 (Partial Co-elution)2.8 (Baseline Separation)
Peak Symmetry (

)
1.11.05
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

Stacking

Detailed Experimental Protocols

Protocol 1: Standard Screening (C18)

Use this for general purity checks where specific isomeric impurities are not suspected.

  • Column: C18,

    
     mm, 5 µm.[4][5]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).[3][6]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm.

  • Temperature: 30°C.

Protocol 2: High-Resolution Separation (Phenyl-Hexyl)

Use this for definitive identification and separation of complex mixtures.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (MeOH).[1][3][6]

    • Note: Methanol is critical here. ACN forms a

      
      -cloud that blocks the stationary phase interaction.
      
  • Gradient:

    • 0 min: 20% B

    • 18 min: 85% B

    • 22 min: 85% B

  • Flow Rate: 0.8 mL/min (MeOH has higher viscosity than ACN).

  • Detection: UV 254 nm.

Visualizing the Separation Logic

The following diagram illustrates the decision pathway for selecting the appropriate method based on sample complexity and required selectivity.

MethodSelection Start Start: N-benzyl-2,5-dimethoxy- benzenesulfonamide Sample Goal Define Goal Start->Goal Rapid Rapid Purity Check Goal->Rapid Routine Complex Impurity Profiling / Isomer Separation Goal->Complex Critical C18 Method A: C18 + ACN (Hydrophobic Interaction) Rapid->C18 Phenyl Method B: Phenyl-Hexyl + MeOH (Pi-Pi Interaction) Complex->Phenyl ResultA Result: Fast elution, General retention C18->ResultA ResultB Result: Enhanced Selectivity for Aromatic Isomers Phenyl->ResultB

Figure 1: Decision tree for selecting between C18 and Phenyl-Hexyl stationary phases based on analytical requirements.

References

  • PubChem. (2025).[7] N-benzyl-2,5-dimethoxy-N-phenylbenzenesulfonamide Compound Summary. National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2009).[3] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Note. [Link]

  • Perlovich, G. L., et al. (2014). Sulfonamides: Thermochemical and Solubility Studies. Journal of Chemical & Engineering Data.
  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Nacalai Tesque. (2020).[1] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. [Link]

Sources

Structural Comparison Guide: SB-271046 vs. N-benzyl-2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and pharmacological comparison between SB-271046 (a highly potent, selective 5-HT6 receptor antagonist) and N-benzyl-2,5-dimethoxybenzenesulfonamide (a structural analog representing a simplified sulfonamide scaffold).

This analysis is designed for medicinal chemists and pharmacologists to understand the critical structural determinants—specifically the role of the basic amine and heterocyclic core —that differentiate a high-affinity clinical candidate from a generic sulfonamide template.

Executive Summary

  • SB-271046 is a "Gold Standard" pharmacological tool. It was one of the first selective 5-HT6 receptor antagonists (

    
    ) developed by SmithKline Beecham (now GSK). Its structure is optimized for high affinity, selectivity, and oral bioavailability, featuring a benzothiophene core and a piperazine moiety.
    
  • N-benzyl-2,5-dimethoxybenzenesulfonamide represents a simplified pharmacophore . While it shares the sulfonamide linker and aryl features, it lacks the critical ionizable nitrogen required for orthosteric binding at the 5-HT6 receptor. It serves here as a "Structural Negative Control" to illustrate the necessity of the basic amine pharmacophore.

Quick Comparison Matrix
FeatureSB-271046N-benzyl-2,5-dimethoxybenzenesulfonamide
Primary Target 5-HT6 Receptor (Antagonist)Non-specific / Bacterial RNAP (Weak hit)
Affinity (

)
8.92 - 9.09 (High Potency)Predicted Low/Inactive (Likely > 10

M)
Core Scaffold Benzothiophene-2-sulfonamideBenzene-sulfonamide
Key Pharmacophore Piperazine ring (Basic Amine)None (Neutral molecule)
Selectivity >200-fold vs. 5-HT1, 5-HT2, D2Unknown / Likely Promiscuous
BBB Penetration Low to Moderate (P-gp substrate)High (Lipophilic, neutral)

Structural Dissection & SAR Analysis

The dramatic difference in biological activity between these two molecules is driven by three specific structural domains: the Acid Component (Core), the Linker , and the Amine Component (Headgroup).

A. The Acid Component (The Hydrophobic Anchor)
  • SB-271046: Features a 5-chloro-3-methylbenzothiophene core. This large, lipophilic, bicyclic system is optimized to fill the hydrophobic pocket of the 5-HT6 receptor (likely interacting with aromatic residues in TM3/TM5). The chlorine atom provides specific halogen bonding or steric occlusion to enhance selectivity over 5-HT2 receptors.

  • N-benzyl Analog: Features a 2,5-dimethoxybenzene ring.[1][2] While the 2,5-dimethoxy motif is a classic hallmark of 5-HT2A agonists (e.g., DOI, 2C-B), in the context of a sulfonamide, it provides electron density but lacks the specific steric bulk and geometry of the benzothiophene.

B. The Linker (The Geometry Constraint)

Both molecules utilize a sulfonamide (


)  linker.
  • Function: The sulfonyl group acts as a hydrogen bond acceptor. In SB-271046, the geometry of the sulfonamide is critical for orienting the aromatic rings in a "V" shape, distinct from the linear arrangement of serotonin.

C. The Amine Component (The Critical Determinant)

This is the defining difference.

  • SB-271046: Contains a piperazine ring attached to the N-phenyl ring.

    • Mechanism: The distal nitrogen of the piperazine (

      
      ) is protonated at physiological pH. This positive charge forms a critical salt bridge  with the conserved Aspartate 3.32 (D106)  residue in the third transmembrane domain (TM3) of the 5-HT6 receptor. Without this interaction, high-affinity binding is impossible.
      
  • N-benzyl Analog: Contains a benzyl group attached to the nitrogen.[3]

    • Mechanism: This molecule is neutral . It lacks a protonatable nitrogen atom capable of interacting with Asp 3.32. Consequently, it cannot anchor effectively in the orthosteric binding site of monoamine GPCRs.

Visualization of Pharmacophore Mapping

The following diagram illustrates the "Lock and Key" mechanism, highlighting why SB-271046 binds and the N-benzyl analog fails.

G cluster_receptor 5-HT6 Receptor Binding Pocket cluster_SB SB-271046 (High Affinity) cluster_NB N-benzyl Analog (Low Affinity) Asp332 Aspartate 3.32 (Anionic Anchor) HydroPocket Hydrophobic Pocket (TM3/TM5/TM6) HBondSite H-Bond Donor (Ser/Thr) SB_Piperazine Piperazine N+ (Basic Center) SB_Piperazine->Asp332 Ionic Bond (CRITICAL) SB_Sulfonyl Sulfonyl Group (SO2) SB_Sulfonyl->HBondSite H-Bond SB_Core Benzothiophene (Lipophilic) SB_Core->HydroPocket Pi-Pi Stacking NB_Benzyl Benzyl Group (Neutral) NB_Benzyl->Asp332 NO INTERACTION (Steric Clash?) NB_Sulfonyl Sulfonyl Group (SO2) NB_Sulfonyl->HBondSite H-Bond NB_Core Dimethoxybenzene (Lipophilic) NB_Core->HydroPocket Weak Hydrophobic

Caption: Comparative binding mode. SB-271046 (Blue) successfully engages the Asp3.32 anchor via its piperazine amine. The N-benzyl analog (Red) lacks this interaction, preventing stable binding.

Experimental Validation Protocols

To empirically demonstrate the difference between these two compounds, the following self-validating protocols are recommended.

Experiment A: Radioligand Binding Assay (Validation of Affinity)

Objective: Determine


 values using 

-SB-258585 as the radiotracer.
  • Preparation: Transfect HeLa cells with human 5-HT6 receptor cDNA. Harvest membranes after 48h.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.5 mM EDTA.
    
  • Incubation:

    • Mix membrane homogenate (

      
       protein).
      
    • Add

      
      -SB-258585 (0.2 nM final).
      
    • Add test compounds:

      • SB-271046: Concentration range

        
         M to 
        
        
        
        M.
      • N-benzyl Analog: Concentration range

        
         M to 
        
        
        
        M.
    • Non-specific binding defined by

      
       Methiothepin.
      
  • Process: Incubate for 60 min at 37°C. Terminate by rapid filtration over GF/B filters.

  • Data Analysis:

    • SB-271046 Result: Expect sigmoidal displacement curve.

      
      . Calculated 
      
      
      
      .
    • N-benzyl Analog Result: Expect flat line or displacement only at

      
      . This confirms the lack of specific affinity.
      
Experiment B: cAMP Functional Assay (Validation of Antagonism)

Objective: Confirm if the compound blocks 5-HT induced cAMP production.

  • System: HEK293 cells expressing 5-HT6.

  • Stimulation: Treat cells with

    
     Serotonin (5-HT) to induce cAMP spike (via 
    
    
    
    coupling).
  • Treatment:

    • Apply SB-271046 (100 nM). Result: Complete inhibition of cAMP spike to basal levels.

    • Apply N-benzyl Analog (100 nM). Result: No significant reduction in cAMP (comparable to vehicle).

  • Quantification: Use HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Synthesis & Mechanistic Insights

Why SB-271046 was Developed

Early sulfonamide screens identified the arylsulfonamide core as a potential scaffold. However, simple analogs (like the N-benzyl compound) suffer from:

  • Lack of Potency: Due to missing ionic interactions.

  • Poor Solubility: The neutral sulfonamides are often practically insoluble in aqueous media without the solubilizing amine.

SB-271046 Optimization:

  • Addition of Piperazine: Solved the potency issue (Asp3.32 anchor) and solubility issue.

  • Benzothiophene Core: Improved selectivity over 5-HT2C (which prefers smaller phenyl/pyridyl cores).

  • Methylation: The 3-methyl group on the thiophene locks the conformation, reducing entropic penalty upon binding.

References
  • Routledge, C., et al. (2000). "Characterization of SB-271046: a potent, selective and orally active 5-HT6 receptor antagonist." British Journal of Pharmacology.[4]

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-yl-phenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry.

  • Hirst, W. D., et al. (2000). "Characterisation of [125I]-SB-258585 binding to human recombinant and native 5-HT6 receptors in rat, pig and human brain tissue." British Journal of Pharmacology.[4]

  • PubChem Compound Summary. "N-benzyl-2,5-dimethoxybenzenesulfonamide." (For structural verification of the analog).

  • Glennon, R. A., et al. (2000). "2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors." Journal of Medicinal Chemistry. (Context on 5-HT6 pharmacophore requirements).

Sources

Safety Operating Guide

Proper Disposal Procedures: N-benzyl-2,5-dimethoxybenzenesulfonamide

[1]

Executive Summary: Operational Directive

Immediate Action Required: Treat N-benzyl-2,5-dimethoxybenzenesulfonamide as a Non-Halogenated Organic Hazardous Waste .

Due to its structural classification as a sulfonamide and its potential use as a precursor in the synthesis of bioactive phenethylamines (e.g., NBOMe derivatives), this compound must be managed to prevent environmental release and unauthorized diversion. Incineration is the only acceptable final disposal method to ensure complete thermal destruction of the pharmacophore.

Waste Stream Classification:

  • RCRA Status: Non-Listed (Process as Characteristic Hazardous Waste if exhibiting toxicity; default to Hazardous Waste Management).

  • Disposal Code: Stream C (Organic Wastes) / D001 (Ignitable, if in solvent) or Not Regulated (Solid) but managed as Chemical Waste .

  • Primary Hazard: Skin/Eye Irritant, Aquatic Toxicity, Potential Bioactivity.

Part 1: Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

As researchers, we do not simply discard chemicals; we manage molecular lifecycles. This compound features a sulfonamide moiety (

dimethoxybenzene
Physicochemical Properties
PropertyDataOperational Implication
Physical State Solid (Crystalline Powder)High dust potential; requires particulate respiratory protection (N95/P100).
Solubility Low in water; Soluble in DMSO, MethanolDo not attempt aqueous neutralization; flush disposal is strictly prohibited.
Stability High (Sulfonamide bond is robust)Resists simple hydrolysis; requires high-temperature incineration (>1000°C).
Reactivity Incompatible with Strong OxidizersCRITICAL: Segregate from Nitric Acid and Peroxides to prevent exothermic decomposition.
Toxicology & Safety (GHS Classification)
  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H411: Toxic to aquatic life with long-lasting effects (Common for substituted benzenes).

  • Precursor Alert: Structural similarity to psychoactive substances necessitates strict chain-of-custody during disposal to prevent diversion.

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" System: Errors here cause downstream failure.

Before this compound leaves your bench, it must be stabilized. The sulfonamide nitrogen is weakly acidic (

Segregation Logic
  • Do NOT mix with: Strong acids (HCl,

    
    ) or Strong Oxidizers.
    
  • Do NOT mix with: Halogenated solvents (DCM, Chloroform). Mixing creates "Mixed Waste," elevating disposal costs by ~400% and complicating incineration.

  • Compatible with: Methanol, Acetone, Acetonitrile (Non-halogenated organic solvents).

Solid Waste Protocol
  • Containment: Place solid waste in a clear, wide-mouth polyethylene (HDPE) jar.

  • Labeling: Label immediately as "Hazardous Waste - Solid - Toxic/Irritant."

  • Deactivation (Spills only): If spilled, do not wipe dry. Dampen with methanol to prevent dust generation, then wipe.

Part 3: The Disposal Workflow (Step-by-Step)

Field-Proven Methodology

Phase A: Waste Collection[1]
  • Select Container: Use a dedicated High-Density Polyethylene (HDPE) carboy or wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.

  • Solvent Debris: Contaminated gloves, weigh boats, and paper towels must be bagged in a clear, 4-mil polyethylene bag, sealed with tape, and placed in the Solid Hazardous Waste drum.

  • Liquid Waste (Mother Liquors): If the compound is in solution (e.g., reaction filtrate), pour into the Non-Halogenated Organic Solvent waste stream.

Phase B: Labeling & Documentation[1]
  • Chemical Name: Write out fully: "N-benzyl-2,5-dimethoxybenzenesulfonamide". Do not use abbreviations (e.g., "Sulfonamide waste") as this delays categorization by EHS.

  • Hazards: Check "Toxic" and "Irritant".[2]

Phase C: Final Handoff
  • Cap Tightness: Ensure cap is torque-sealed.

  • Secondary Containment: Transport waste container in a rubber bucket or cart with a lip to the satellite accumulation area.

  • Disposal Request: Submit manifest to your EHS/Waste Vendor requesting Incineration .

Part 4: Visualization of Disposal Logic

The following diagram illustrates the decision matrix for disposing of N-benzyl-2,5-dimethoxybenzenesulfonamide, ensuring compliance and safety.

DisposalWorkflowStartWaste Generation:N-benzyl-2,5-dimethoxybenzenesulfonamideStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Powder / DebrisStateCheck->SolidPathDry CompoundLiquidPathLiquid (Solution)StateCheck->LiquidPathReaction MixtureSegregationSolidSegregate from Oxidizers(No Nitric Acid/Peroxides)SolidPath->SegregationSolidSegregationLiquidCheck Solvent TypeLiquidPath->SegregationLiquidContainerSolidContainer: Wide-Mouth HDPE JarDouble Bag DebrisSegregationSolid->ContainerSolidHaloCheckIs Solvent Halogenated?(DCM, Chloroform?)SegregationLiquid->HaloCheckStreamNonHaloStream A: Non-HalogenatedOrganic WasteHaloCheck->StreamNonHaloNo (Methanol/DMSO)StreamHaloStream B: HalogenatedOrganic WasteHaloCheck->StreamHaloYesLabelingLabel: 'Toxic, Irritant'Full Chemical NameStreamNonHalo->LabelingStreamHalo->LabelingContainerSolid->LabelingFinalDispFinal Disposal:High-Temp IncinerationLabeling->FinalDisp

Figure 1: Decision matrix for the segregation and disposal of sulfonamide derivatives, prioritizing incineration pathways.

Part 5: Emergency Contingencies

Spill Response Protocol

In the event of a bench-top spill (>500 mg):

  • Evacuate & Alert: Clear the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a fitted N95 respirator.

  • Contain: Cover the spill with a solvent-dampened pad (Methanol or Isopropanol) to prevent dust. Do not dry sweep.

  • Clean: Wipe up the material. Clean the surface with a soap/water solution to remove oily residues common with dimethoxybenzenes.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Exposure First Aid[1]
  • Eye Contact: Flush immediately for 15 minutes. Sulfonamides can crystallize on mucous membranes; thorough irrigation is vital.

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol on skin (increases transdermal absorption).

Part 6: Regulatory Compliance & References[1][5]

Regulatory Status (US EPA): While not explicitly listed on the RCRA P-List or U-List, this compound must be managed as Hazardous Waste due to its toxicity characteristic and "cradle-to-grave" liability for the generator.

References:

  • PubChem. (2025).[2][3] Benzenesulfonamide, N-benzyl- Compound Summary. National Library of Medicine. [Link]

  • US Environmental Protection Agency (EPA). (2025).[1][4] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. [Link]

A Researcher's Guide to the Safe Handling and Disposal of N-benzyl-2,5-dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for laboratory professionals engaged in research and development involving N-benzyl-2,5-dimethoxybenzenesulfonamide. The following protocols are designed to ensure the well-being of researchers and to maintain compliance with environmental safety standards. Adherence to these procedures is critical for mitigating the risks associated with the handling and disposal of this and similar chemical compounds.

Hazard Identification and Risk Assessment

Summary of Potential Hazards:

Hazard ClassificationDescription
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]
Aquatic Toxicity May be toxic to aquatic life.

It is imperative to consult your institution's Chemical Hygiene Plan (CHP) and adhere to the guidelines established by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratories (29 CFR 1910.1450).[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure during the handling of N-benzyl-2,5-dimethoxybenzenesulfonamide, particularly in its powdered form.[4]

Essential PPE includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[5][6][7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][6][8] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron should be worn over personal clothing.[5][6][8] Closed-toe shoes are also mandatory.[5]

  • Respiratory Protection: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of airborne particles.[5] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator may be necessary.[5][7]

Workflow for Donning and Doffing PPE:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

Caption: Proper sequence for putting on and taking off PPE.

Operational Handling and Storage

Prudent laboratory practices are essential to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface.

  • Weighing: Conduct all weighing of the powdered compound within the fume hood. Use a disposable weighing paper or a dedicated, tared container to prevent contamination of balances.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible during this process.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all surfaces and equipment used.

Storage Requirements:

  • Store N-benzyl-2,5-dimethoxybenzenesulfonamide in a tightly closed, clearly labeled container.[9][10]

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1][9]

  • The container should be stored in a designated area for hazardous chemicals.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationResponse Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand or vermiculite).[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan

Proper disposal of N-benzyl-2,5-dimethoxybenzenesulfonamide and any contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: All solid waste, including contaminated gloves, weighing papers, and absorbent materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[11] The label should include the full chemical name and the words "Hazardous Waste."[11]

  • Liquid Waste: Unused solutions containing N-benzyl-2,5-dimethoxybenzenesulfonamide should be collected in a separate, compatible, and clearly labeled hazardous waste container.[11] Do not mix with other waste streams unless compatibility is confirmed.[10][12]

Disposal Workflow:

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment substance N-benzyl-2,5-dimethoxy- benzenesulfonamide Waste solid_waste Contaminated Solids (Gloves, Paper, etc.) substance->solid_waste liquid_waste Unused Solutions substance->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs Contact Environmental Health & Safety (EHS) solid_container->ehs liquid_container->ehs disposal Licensed Hazardous Waste Disposal ehs->disposal

Caption: Step-by-step process for the disposal of chemical waste.

Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.[5][11]

  • The primary recommended method for the disposal of many sulfonamide-containing compounds is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[11]

By adhering to these guidelines, you contribute to a safer laboratory environment and the responsible management of chemical waste.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System. (n.d.).
  • Safeguarding our environment: Best practices in chemical waste disposal. | Allied Academies. (2024, May 15).
  • Managing Chemical Waste Safely: Best Practices for Workplace Disposal. (2024, April 22).
  • 5 Best Practices for Hazardous Waste Disposal | HWH Environmental. (n.d.).
  • 7 TIPS TO MANAGE YOUR CHEMICAL WASTE DISPOSAL | by Stewart Gillham | Medium. (2018, March 10).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
  • OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog. (2014, April 16).
  • PPE for Powder Coating: Safety and Maximum Protection - ThermoPoudre. (n.d.).
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem. (n.d.).
  • PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
  • OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf. (n.d.).
  • Essential PPE for the Paint Stripping and Powder Coating Industry: How Ribble Technology Keeps You Safe. (2025, March 19).
  • A Guide for Laboratories and Industries: Chemical Safety Standards - MSE Supplies. (2025, May 20).
  • Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • Material Safety Data Sheet. (2001, September 17).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 8).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.